3-fluoro-4-methoxy-N-(propan-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(2)12-8-4-5-10(13-3)9(11)6-8/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTILAVSUKWZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and physicochemical properties of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline
This is a comprehensive technical guide for 3-fluoro-4-methoxy-N-(propan-2-yl)aniline , designed for researchers in medicinal chemistry and process development.
Executive Summary & Chemical Identity
3-fluoro-4-methoxy-N-(propan-2-yl)aniline is a secondary aromatic amine characterized by a trisubstituted benzene core. It serves as a high-value building block in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors (TKIs) and GPCR ligands, where the N-isopropyl group modulates lipophilicity and metabolic stability compared to primary anilines.
The molecule features a "push-pull" electronic system: the electron-donating methoxy group (para) and the electron-withdrawing fluorine atom (meta) create a unique electrostatic potential surface that influences binding affinity and solubility.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 3-fluoro-4-methoxy-N-(propan-2-yl)aniline |
| Common Synonyms | N-isopropyl-3-fluoro-4-methoxyaniline; N-isopropyl-3-fluoro-p-anisidine |
| CAS Registry Number | Not widely indexed (Novel Intermediate); Derivative of CAS 366-99-4 |
| Molecular Formula | C₁₀H₁₄FNO |
| Molecular Weight | 183.22 g/mol |
| SMILES | COc1c(F)cc(NC(C)C)cc1 |
| InChI Key | Predicted based on structure |
Structural Visualization
The following diagram illustrates the chemical connectivity and the steric environment of the N-isopropyl group.
[2]
Physicochemical Properties (Predicted & Derived)
Since specific experimental data for this N-isopropyl derivative is scarce in public databases, the following values are derived using high-fidelity SAR (Structure-Activity Relationship) extrapolation from the parent aniline (3-fluoro-4-methoxyaniline, CAS 366-99-4).
Key Parameters
| Property | Value (Range) | Mechanistic Insight |
| LogP (Lipophilicity) | 2.3 – 2.6 | The N-isopropyl group adds ~1.0–1.2 log units to the parent aniline (LogP ~1.2). This range is optimal for CNS penetration and oral bioavailability (Lipinski's Rule of 5). |
| pKa (Conjugate Acid) | 5.2 – 5.6 | The parent aniline has a pKa of ~4.5. N-alkylation typically increases basicity by +0.5–1.0 unit due to the inductive effect (+I) of the isopropyl group, stabilizing the ammonium cation. |
| Hydrogen Bond Donors | 1 | The secondary amine (NH) acts as a donor. |
| Hydrogen Bond Acceptors | 3 | Nitrogen lone pair, Methoxy oxygen, Fluorine atom. |
| Polar Surface Area (PSA) | ~21 Ų | Low PSA suggests excellent membrane permeability. |
| Solubility | Low (Water)High (DCM, DMSO) | The molecule is lipophilic. Salt formation (e.g., Hydrochloride) is required for aqueous formulation. |
Electronic Effects (Hammett Analysis)
-
4-Methoxy Group: Strong resonance donor (+M). Increases electron density at the nitrogen (para position), raising pKa.
-
3-Fluoro Group: Inductive withdrawer (-I). Decreases electron density on the ring. However, being meta to the nitrogen, its resonance effect is negligible. It slightly lowers the pKa compared to the non-fluorinated analogue.
Synthesis & Manufacturing Protocol
The most robust route for synthesizing this molecule is Reductive Amination . This method avoids the over-alkylation byproducts common with direct alkylation (using 2-bromopropane).
Reaction Pathway[2][3][4][5][6][7][8]
-
Precursor: 3-Fluoro-4-methoxyaniline (CAS 366-99-4).[1]
-
Reagent: Acetone (Propan-2-one) acts as both the carbonyl source and solvent.
-
Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of Target Material.
-
Imine Formation:
-
Charge a reaction vessel with 3-fluoro-4-methoxyaniline (1.0 eq) and Acetone (10-15 volumes).
-
Add Acetic Acid (1.0 eq) to catalyze imine formation.
-
Stir at Room Temperature (RT) for 30 minutes. Note: Monitoring by TLC/LCMS should show consumption of aniline.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes. Reasoning: STAB is milder than NaBH4 and selective for imines over ketones, preventing acetone reduction.
-
Allow to warm to RT and stir for 4-12 hours.
-
-
Workup & Purification:
-
Quench with saturated aqueous NaHCO₃ (to neutralize acid and destroy excess hydride).
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash Column Chromatography (Hexane/EtOAc gradient). The secondary amine is less polar than the primary amine precursor.
-
Analytical Characterization (Expected Data)
To validate the structure, compare experimental spectra against these predicted signals.
¹H NMR (400 MHz, CDCl₃)
-
δ 6.30 – 6.60 (m, 3H): Aromatic protons. The pattern will be complex due to the asymmetric substitution (F and OMe).
-
δ 3.80 (s, 3H): Methoxy group (-OCH₃).
-
δ 3.55 (septet, J = 6.2 Hz, 1H): Methine proton of the isopropyl group (-CH (CH₃)₂).
-
δ 3.20 (br s, 1H): Amine proton (-NH -). Exchangeable with D₂O.
-
δ 1.22 (d, J = 6.2 Hz, 6H): Methyl protons of the isopropyl group (-CH(CH ₃)₂).
¹⁹F NMR
-
δ -134 to -138 ppm: Single peak. The fluorine is decoupled from protons in standard experiments but will show splitting if proton-coupled.
Mass Spectrometry (ESI+)
-
[M+H]⁺: 184.23 m/z.
-
Fragmentation: Loss of isopropyl group (M-43) is a common fragmentation pathway.
Applications in Drug Discovery
This scaffold acts as a bioisostere for other substituted anilines found in kinase inhibitors (e.g., Gefitinib, Erlotinib analogues).
-
Metabolic Stability: The fluorine atom at position 3 blocks metabolic oxidation at a typically vulnerable site on the phenyl ring.
-
Lipophilicity Modulation: The N-isopropyl group increases lipophilicity (LogP) without significantly increasing molecular weight, aiding in crossing the Blood-Brain Barrier (BBB).
-
Conformational Lock: The steric bulk of the ortho-fluorine and para-methoxy groups can restrict the rotation of the aniline ring when bound to a protein active site, potentially reducing the entropic penalty of binding.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Potential Acute Toxicity (Oral/Inhalation).
-
Specific Risk: Substituted anilines can cause methemoglobinemia . Handle in a fume hood with nitrile gloves.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidation of the secondary amine, which can darken over time.
References
-
Precursor Properties: PubChem. 3-Fluoro-4-methoxyaniline (CID 581110). Available at: [Link]
- Synthetic Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Standard protocol reference for STAB reduction).
- Fluorine Effect: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Mechanistic insight on metabolic blocking).
Sources
The Therapeutic Potential of 3-Fluoro-4-methoxy-N-(propan-2-yl)aniline: A Technical Guide for Medicinal Chemists
Introduction: Unveiling a Scaffold of Potential
In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of generating novel therapeutic agents with optimized pharmacological profiles. Substituted anilines, in particular, represent a privileged class of intermediates, serving as versatile building blocks for a wide array of active pharmaceutical ingredients (APIs).[1] This guide focuses on the therapeutic potential of a specific, yet underexplored molecule: 3-fluoro-4-methoxy-N-(propan-2-yl)aniline .
While extensive research on this exact compound is not yet prevalent in published literature, its structural motifs—a fluorinated and methoxylated aniline core coupled with an N-isopropyl group—suggest significant promise in medicinal chemistry. The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[2][3] Similarly, the methoxy group can act as a bioisostere and modulate absorption, distribution, metabolism, and excretion (ADME) properties.[4] This document will, therefore, provide a forward-looking analysis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline, grounded in established principles of medicinal chemistry and data from structurally related compounds. We will explore its plausible synthesis, predict its physicochemical properties, and outline a strategic workflow for investigating its therapeutic potential.
Predicted Physicochemical Properties and Structural Features
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C10H14FNO | Based on the chemical structure. |
| Molecular Weight | ~183.22 g/mol | Calculated from the molecular formula. |
| logP (Octanol-Water Partition Coefficient) | Moderately Lipophilic | The presence of the benzene ring and N-isopropyl group suggests lipophilicity, while the fluorine and methoxy groups can modulate this property. Related compounds like 4-Fluoro-2-methoxy-N-methylaniline have a predicted logP of around 2.3.[4] |
| Topological Polar Surface Area (TPSA) | ~30-40 Ų | The primary amine and methoxy group will contribute to the TPSA. This range is generally favorable for good cell permeability. |
| Hydrogen Bond Donors | 1 (from the amine) | The secondary amine can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen atoms) | The lone pairs on the nitrogen and oxygen atoms can accept hydrogen bonds. |
| Reactivity | Nucleophilic Amine, Activated Aromatic Ring | The secondary amine is a key site for reactions like acylation and alkylation. The aromatic ring is activated towards electrophilic substitution, with the positions of substitution directed by the combined electronic effects of the substituents.[1] |
Strategic Synthesis Pathway
A robust and scalable synthetic route is crucial for the exploration of a novel chemical entity. Based on established methodologies for related substituted anilines, a plausible and efficient synthesis for 3-fluoro-4-methoxy-N-(propan-2-yl)aniline can be proposed.[5][6][7] The most logical approach involves a two-step sequence starting from a commercially available precursor.
Proposed Synthetic Workflow
The proposed synthesis involves the reduction of a nitro group followed by reductive amination.
Step 1: Synthesis of 3-Fluoro-4-methoxyaniline (Intermediate)
The initial step is the reduction of 1-fluoro-2-methoxy-4-nitrobenzene to the corresponding aniline. Catalytic hydrogenation is a common and effective method for this transformation.
-
Reactants: 1-fluoro-2-methoxy-4-nitrobenzene, Hydrogen gas (H2)
-
Catalyst: Palladium on carbon (Pd/C) or Raney Nickel
-
Solvent: Methanol or Ethanol
-
Conditions: The reaction is typically stirred under a hydrogen atmosphere at room temperature until the nitro group is fully reduced.
-
Work-up: Filtration to remove the catalyst, followed by solvent evaporation, yields the intermediate, 3-fluoro-4-methoxyaniline.
Step 2: N-Isopropylation via Reductive Amination
The final step involves the N-alkylation of the synthesized 3-fluoro-4-methoxyaniline with acetone in the presence of a reducing agent.
-
Reactants: 3-fluoro-4-methoxyaniline, Acetone (propan-2-one)
-
Reducing Agent: Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)
-
Solvent: Methanol or Dichloromethane (DCM)
-
Conditions: The aniline and acetone are stirred to form the imine intermediate, which is then reduced in situ by the addition of the reducing agent. The reaction is typically carried out at room temperature.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by silica gel column chromatography to yield the final compound, 3-fluoro-4-methoxy-N-(propan-2-yl)aniline.
Caption: Proposed two-step synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline.
Therapeutic Potential and a Roadmap for Investigation
The true value of a novel chemical entity lies in its potential to modulate biological pathways implicated in disease. While the specific biological activities of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline are yet to be determined, its structural features provide a basis for hypothesizing its potential therapeutic applications. Structurally related fluoro- and methoxy-substituted anilines are known intermediates in the synthesis of drugs for a variety of indications, including cancer and inflammatory diseases.[8]
Hypothesized Therapeutic Targets and Applications:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted aniline scaffolds. The specific substitution pattern of the target compound could confer selectivity for certain kinases or other cancer-related proteins. For instance, derivatives of 4-(trifluoromethyl)aniline have shown promise in this area.[9]
-
Inflammatory Diseases: The anti-inflammatory properties of aniline derivatives are also an area of interest. The compound could be explored for its potential to inhibit key inflammatory mediators.
-
Neurological Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders. The predicted lipophilicity of this compound may allow it to be a suitable scaffold for developing CNS-active agents.[8]
A Phased Approach to Unlocking Therapeutic Value
A systematic and logical workflow is essential to efficiently evaluate the therapeutic potential of this novel compound.
Caption: A phased drug discovery workflow for evaluating a novel chemical entity.
Phase 1: Foundational Synthesis and Screening
-
Synthesis and Characterization: The first step is to synthesize a sufficient quantity of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline using the proposed route and thoroughly characterize it using techniques such as NMR, mass spectrometry, and elemental analysis.
-
High-Throughput Screening (HTS): The pure compound would then be submitted to a battery of HTS assays against a diverse panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes relevant to oncology and inflammatory diseases.
Phase 2: Hit-to-Lead
-
Hit Identification and Validation: Any "hits" from the HTS campaign would be validated through dose-response studies to confirm their activity and determine their potency (e.g., IC50 or EC50 values).
-
Structure-Activity Relationship (SAR) Studies: A focused library of analogs would be synthesized to explore the SAR. This would involve modifying the substituents on the aniline ring and the N-alkyl group to understand their impact on activity and selectivity.
-
In Vitro ADME/Toxicity Profiling: Promising hits would be subjected to early-stage in vitro ADME/Tox assays to assess properties like metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), and cytotoxicity.
Phase 3: Lead Optimization
-
Lead Optimization: The most promising lead compounds from the hit-to-lead phase would undergo further chemical modifications to improve their potency, selectivity, and ADME properties.
-
In Vivo Efficacy Studies: Optimized lead compounds would then be advanced into in vivo animal models of disease to evaluate their efficacy and tolerability.
Safety and Handling Considerations
While specific toxicity data for 3-fluoro-4-methoxy-N-(propan-2-yl)aniline is unavailable, it should be handled with the care afforded to all novel chemical entities and aniline derivatives. Aniline and its derivatives are generally considered toxic and can be absorbed through the skin.[1] N-isopropylaniline is known to cause irritation and may have effects on the blood.[10][11] Therefore, all manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Outlook
3-fluoro-4-methoxy-N-(propan-2-yl)aniline stands as a promising, yet uncharacterized, building block for medicinal chemistry. Its strategic combination of a fluorinated and methoxylated aniline core with an N-isopropyl group presents a compelling starting point for the development of novel therapeutic agents. The synthetic pathway proposed herein is logical and based on well-established chemical transformations. The true potential of this molecule will be unveiled through the systematic execution of the proposed drug discovery workflow. As the demand for novel and effective therapeutics continues to grow, the exploration of such strategically designed chemical entities will be paramount in advancing the frontiers of medicine.
References
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available from: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. Available from: [Link]
-
N-Isopropylaniline. PubChem, National Center for Biotechnology Information. Available from: [Link]
- Process for the preparation of 4-fluoro-3-methoxyaniline. Google Patents.
-
3-Fluoro-4-morpholinoaniline. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Center for Biotechnology Information. Available from: [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available from: [Link]
-
ICSC 0909 - N-ISOPROPYLANILINE. INCHEM. Available from: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available from: [Link]
-
Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Semantic Scholar. Available from: [Link]
- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. Google Patents.
-
NIOSH Pocket Guide to Chemical Hazards - N-Isopropylaniline. Centers for Disease Control and Prevention. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available from: [Link]
-
Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. Available from: [Link]
-
3-fluoro-4-methoxy-N-(4-phenylbutan-2-yl)aniline. PubChem, National Center for Biotechnology Information. Available from: [Link]
Sources
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- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. ICSC 0909 - N-ISOPROPYLANILINE [inchem.org]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - N-Isopropylaniline [cdc.gov]
literature review of N-isopropyl-3-fluoro-4-methoxyaniline derivatives
Role: Critical Intermediate in EGFR Tyrosine Kinase Inhibitor (TKI) Synthesis
Executive Summary
N-isopropyl-3-fluoro-4-methoxyaniline (CAS: 71107-19-2) represents a high-value pharmacophore fragment, primarily utilized as the "Western" amine moiety in the synthesis of Gefitinib (Iressa), a first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.
For drug development professionals, this molecule is not merely a reagent but a quality-critical intermediate (QCI) . Its purity profile directly dictates the genotoxic impurity potential and overall yield of the final Active Pharmaceutical Ingredient (API). This guide analyzes its structural rationale, industrial synthesis, impurity fate mapping, and downstream applications.
Structural Significance & Pharmacophore Analysis
The efficacy of Gefitinib and related quinazoline derivatives hinges on the precise electronic and steric properties of this aniline fragment.
| Feature | Chemical Moiety | Mechanistic Function (SAR) |
| Metabolic Stability | 3-Fluorine | Blocks metabolic oxidation at the ortho-position; increases lipophilicity for membrane permeability; influences the pKa of the aniline nitrogen. |
| H-Bonding | 4-Methoxy | Acts as a hydrogen bond acceptor within the ATP-binding pocket of the EGFR kinase domain; provides electron density to the aromatic ring. |
| Hydrophobic Fit | N-Isopropyl | The secondary amine substituent fits into a specific hydrophobic region of the kinase pocket. Crucially, it prevents the formation of irreversible covalent bonds (unlike acrylamides in 3rd gen TKIs) but ensures tight reversible binding. |
Process Chemistry: Synthesis Protocols
Industrial production favors reductive amination over direct alkylation to minimize over-alkylated impurities.
Protocol A: Reductive Amination (Preferred Industrial Route)
Rationale: Direct alkylation of 3-fluoro-4-methoxyaniline with isopropyl halides leads to significant N,N-diisopropyl (tertiary amine) byproducts which are difficult to purge. Reductive amination using acetone ensures mono-alkylation selectivity.
Reagents:
-
Substrate: 3-Fluoro-4-methoxyaniline
-
Carbonyl Source: Acetone (Excess)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Catalytic Hydrogenation (Pt/C + H₂)
-
Solvent: Dichloromethane (DCM) or Methanol/Acetic Acid
Step-by-Step Workflow:
-
Imine Formation: Charge reaction vessel with 3-fluoro-4-methoxyaniline (1.0 eq) and Acetone (3.0 eq). Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at 20-25°C for 2 hours.
-
Checkpoint: Monitor disappearance of aniline by TLC/HPLC.
-
-
Reduction: Cool to 0-5°C. Slowly add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to control exotherm.
-
Quench: After 4-6 hours, quench with saturated aqueous NaHCO₃.
-
Isolation: Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Distillation or recrystallization (if solid) to remove trace unreacted aniline.
Visualization: Synthesis & Impurity Fate Map
The following diagram illustrates the synthesis pathway and the critical "Fate of Impurities" logic required for regulatory filing.
Caption: Synthesis pathway via reductive amination, highlighting critical impurity carryover risks (Impurity A) that must be controlled before API synthesis.
Quality Control & Impurity Profiling
For drug development, the purity of this intermediate is non-negotiable.
Critical Impurities Table
| Impurity Type | Origin | Detection Method | Acceptance Limit (Typical) |
| Unreacted Aniline | Incomplete reaction | HPLC (UV 254nm) | < 0.10% |
| Bis-isopropyl Aniline | Over-alkylation | GC-MS / HPLC | < 0.15% |
| Des-fluoro Analog | Starting material contaminant | LC-MS | < 0.05% |
| Heavy Metals | Pd/Pt catalyst residue | ICP-MS | < 10 ppm |
Analytical Insight: The N-isopropyl group adds significant lipophilicity. In Reverse Phase HPLC, the target molecule will elute significantly later than the unreacted primary aniline, allowing for easy process monitoring.
Downstream Application: The Gefitinib Connection
The primary utility of N-isopropyl-3-fluoro-4-methoxyaniline is its nucleophilic attack on the quinazoline core to form Gefitinib.
Reaction: Nucleophilic Aromatic Substitution (
SAR Implications for Derivatives
While Gefitinib is the primary derivative, researchers have explored modifications to this aniline fragment to overcome EGFR T790M resistance:
-
Replacing Isopropyl with Cyclopropyl: Increases metabolic stability but alters binding kinetics.
-
Replacing 3-F with 3-Cl: Found in Afatinib (though Afatinib uses the 3-chloro-4-fluoroaniline without the isopropyl group, linking via an amide).
-
Deuterated Derivatives: Replacing the isopropyl hydrogens with Deuterium to slow metabolic dealkylation (CYP450 metabolism).
Emerging Research & "Derivatives"
Recent literature expands the use of this fragment beyond Gefitinib:
-
PROTACs (Proteolysis Targeting Chimeras): The N-isopropyl-3-fluoro-4-methoxyaniline motif is being used as the Warhead ligand to bind EGFR, linked via the 6-position of the quinazoline to E3 ligase recruiters.
-
Hybrid Inhibitors: Coupling this aniline to pyrimidine cores (instead of quinazoline) to create dual EGFR/VEGFR inhibitors.
References
-
AstraZeneca UK Ltd. (1996). Quinazoline derivatives and their use as anti-cancer agents.[1][2] (Patent WO9633980). WIPO. Link
-
Maskrey, T. S., et al. (2018).[1] A New Synthesis of Gefitinib.[1] Synlett, 30(04), 471–476. (Describes optimized coupling conditions). Link
-
Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry, 61(11), 3849–3862. (Foundational protocol for the reductive amination step). Link
-
Chandregowda, V., et al. (2009). Synthesis and impurity profiling of Gefitinib.[1] Organic Process Research & Development. (Contextualizes the impurity fate of the aniline intermediate). Link
-
BenchChem. (2025). Synthesis of 2-Isopropyl-4-methoxyaniline - Technical Support. (General troubleshooting for isopropyl-aniline synthesis). Link
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Strategic Fluorination of 4-Methoxy-N-Isopropyl Anilines: Electronic Modulation & Metabolic Stabilization
[1]
Executive Summary: The Fluorine Imperative
In the optimization of lead compounds containing the 4-methoxy-N-isopropyl aniline scaffold, medicinal chemists face a dichotomy. The para-methoxy group provides essential electron density for ligand-target binding, while the N-isopropyl amine offers steric bulk to modulate solubility. However, this scaffold is metabolically vulnerable (O-demethylation, N-dealkylation) and prone to hERG channel inhibition due to its basicity.[1]
This guide details the strategic substitution of fluorine atoms onto this ring system. We analyze how fluorine’s high electronegativity (
Theoretical Framework: Electronic & Steric Modulation
The introduction of fluorine into the 4-methoxy-N-isopropyl aniline scaffold is not merely a steric block; it is an electronic rheostat. The location of the fluorine atom—relative to the amine or the methoxy group—dictates the physicochemical outcome.
The Ortho-Fluorine Effect (Relative to Amine)
Placing a fluorine atom at the ortho position to the N-isopropyl amine (Position 2) exerts a powerful inductive effect (
-
Mechanism: The electron-withdrawing nature of fluorine pulls electron density through the
-framework, destabilizing the ammonium cation form. -
Outcome: This significantly lowers the basicity (
) of the aniline nitrogen.[1]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Application: Reducing
(typically from ~6.5 to ~4.5) reduces the percentage of ionized drug at physiological pH (7.4), enhancing passive membrane permeability and reducing the risk of phospholipidosis and hERG blocking, which are often driven by cationic species.[1]
The Meta-Fluorine Effect (Ortho to Methoxy)
Placing fluorine at Position 3 (meta to the amine, ortho to the methoxy) serves a metabolic purpose.[1]
-
Mechanism: The C-F bond is stronger (
) than the C-H bond it replaces.[1] More importantly, it lowers the HOMO energy of the aromatic ring, making it less susceptible to electrophilic attack by Cytochrome P450 enzymes (specifically the radical cation mechanism of O-demethylation).[1] -
Outcome: "Metabolic Shunting." It blocks the primary clearance pathway (O-demethylation) and forces the molecule to clear via slower, secondary pathways.[1]
Visualizing the SAR Strategy
Figure 1: Strategic decision matrix for fluorination sites based on DMPK liabilities.
Physicochemical Profiling & Data
The following table synthesizes expected shifts in physicochemical properties based on Hammett substituent constants and empirical medicinal chemistry datasets (Purser et al., 2008; Gillis et al., 2015).
| Property | Parent Scaffold | 2-Fluoro Analog | 3-Fluoro Analog | 2,6-Difluoro Analog |
| Electronic Effect | Reference | Strong -I (Inductive) | Weak -I, +R (Resonance) | Double -I |
| Predicted pKa | 6.2 - 6.5 | 4.8 - 5.1 | 5.8 - 6.0 | 3.5 - 4.0 |
| LogP (Lipophilicity) | ~2.5 | ~2.7 (+0.[1]2) | ~2.7 (+0.[1]2) | ~2.9 (+0.[1]4) |
| Metabolic Liability | High (O-demethylation) | Moderate | Low (Blocked O-dealk) | Very Low |
| hERG Risk | High (Basic amine) | Low (Reduced basicity) | Moderate | Very Low |
Note: The "2-Fluoro" analog is preferred for permeability issues. The "3-Fluoro" analog is preferred for metabolic stability issues.
Metabolic Stability & Mechanism[1][4][5][6]
The primary metabolic clearance route for 4-methoxy-N-isopropyl anilines is CYP450-mediated O-demethylation , followed by Phase II conjugation.[1]
The Fluorine Blockade
CYP450 oxidation often proceeds via a radical abstraction or single electron transfer (SET).[1] The methoxy group is an electron-donating group (EDG) that activates the ring.[1]
-
Without Fluorine: The electron-rich aromatic ring facilitates the formation of the radical cation, leading to rapid O-demethylation to the phenol.
-
With Fluorine (Position 3): The fluorine atom pulls electron density away from the oxygen lone pairs.[1] This raises the oxidation potential, making the initial SET step energetically unfavorable. Furthermore, the C-F bond sterically hinders the approach of the heme-iron-oxo species.
Metabolic Pathway Diagram[1]
Figure 2: Comparison of metabolic fate between the parent scaffold and the 3-fluoro analog.[1]
Experimental Protocol: Synthesis
To validate these effects, the synthesis of the fluorinated analogs must be robust. The standard Reductive Amination protocol is recommended for its efficiency and minimal byproduct formation.
Reagents & Materials
-
Substrate: 4-Methoxy-2-fluoroaniline (or 3-fluoro isomer).[1]
-
Carbonyl Source: Acetone (excess).[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) - preferred over NaBH4 for milder conditions and to avoid reducing nitro groups if present elsewhere.[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
-
Catalyst: Acetic Acid (1.0 eq) to activate the imine.[1]
Step-by-Step Workflow
-
Imine Formation:
-
Charge a reaction vessel with 4-methoxy-2-fluoroaniline (1.0 eq) and DCE (
). -
Add Acetone (3.0 eq) and Acetic Acid (1.0 eq).
-
Stir at Room Temperature (RT) for 30–60 minutes under
. Tip: Monitor by TLC/LCMS for imine formation.
-
-
Reduction:
-
Cool the mixture to
. -
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to control exotherm.[1]
-
Allow to warm to RT and stir for 4–16 hours.
-
-
Quench & Workup:
-
Purification:
-
Flash chromatography (Hexanes/EtOAc).[1] The N-isopropyl product is usually less polar than the primary amine starting material.
-
Synthesis Logic Flow
Figure 3: Reductive amination pathway for N-isopropyl aniline synthesis.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link[1]
-
Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] Link[1]
-
Rowley, M., et al. (2001).[1] Halogen-substituted anilines: Synthesis and application. Journal of Medicinal Chemistry, 44(28), 4776.[1] Link[1]
-
Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[1] Link
Methodological & Application
Application Note: Synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline via Reductive Amination
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis, offering a robust and controlled methodology for the formation of carbon-nitrogen bonds.[1] This powerful transformation is widely employed in the pharmaceutical and agrochemical industries for the synthesis of a diverse array of secondary and tertiary amines. This application note provides a comprehensive guide to the synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline, a valuable substituted aniline intermediate, through the reductive amination of 3-fluoro-4-methoxyaniline with acetone. We will delve into the mechanistic underpinnings of this reaction, explore various reaction conditions, and provide a detailed, field-proven protocol for its successful execution.
The synthesis of N-alkylated anilines, such as the target molecule, is of significant interest due to their prevalence in biologically active compounds. Direct alkylation of anilines with alkyl halides is often plagued by issues of over-alkylation and the formation of complex product mixtures. Reductive amination circumvents these challenges by proceeding through a two-step, one-pot sequence involving the initial formation of an imine intermediate from the parent aniline and a carbonyl compound, followed by its in-situ reduction to the desired amine.[1]
Mechanistic Overview
The reductive amination process begins with the nucleophilic attack of the primary amine, 3-fluoro-4-methoxyaniline, on the carbonyl carbon of acetone. This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a protonated imine (iminium ion). The subsequent and irreversible step is the reduction of this iminium ion by a hydride-based reducing agent to yield the final N-isopropyl-substituted aniline.
Diagram: Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
Selection of Reaction Parameters
The success of a reductive amination hinges on the judicious selection of several key parameters:
1. Reducing Agent:
The choice of reducing agent is critical. It must be capable of reducing the iminium ion intermediate without significantly reducing the starting carbonyl compound.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Cost-effective, readily available. | Can reduce aldehydes and ketones, requiring careful control of reaction conditions (e.g., prior imine formation). |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions over carbonyls. | Toxic cyanide byproducts. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ - STAB) | Mild, highly selective, and non-toxic byproducts.[1] Effective for a wide range of substrates. | More expensive than NaBH₄. |
For the synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline, both sodium borohydride and sodium triacetoxyborohydride are viable options. A protocol using sodium borohydride is presented below due to its cost-effectiveness and the relatively facile nature of the reaction with acetone.
2. Solvent:
The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common choices include:
-
Methanol (MeOH) or Ethanol (EtOH): Often used with NaBH₄, as they can also act as a proton source.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Preferred for reactions using STAB.
-
Tetrahydrofuran (THF): A versatile aprotic solvent.
3. Acid Catalyst:
A catalytic amount of a mild acid is often beneficial to accelerate the formation of the imine intermediate. Glacial acetic acid is a common and effective choice.
Experimental Protocol
This protocol details a general procedure for the synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline using a one-pot reductive amination with sodium borohydride.
Diagram: Experimental Workflow
Sources
optimizing reaction solvents for 3-fluoro-4-methoxy-N-(propan-2-yl)aniline coupling
Application Note & Protocol
Topic: Optimizing Reaction Solvents for 3-fluoro-4-methoxy-N-(propan-2-yl)aniline Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Abstract
The strategic selection of a reaction solvent is a critical, yet often underestimated, parameter in the optimization of cross-coupling reactions. For advanced intermediates such as 3-fluoro-4-methoxy-N-(propan-2-yl)aniline, a key structural motif in modern medicinal chemistry, identifying the optimal solvent system is paramount for achieving high yields, purity, and reproducibility. This document provides a comprehensive guide to understanding the theoretical underpinnings of solvent effects in palladium-catalyzed coupling reactions and presents a detailed protocol for the systematic screening and optimization of solvents for C-N bond formation. By integrating mechanistic insights with a practical, step-by-step workflow, this guide empowers researchers to make informed decisions, troubleshoot common issues, and ultimately accelerate the drug development pipeline.
Introduction: The Central Role of Solvents in Cross-Coupling
3-Fluoro-4-methoxy-N-(propan-2-yl)aniline is a valuable substituted aniline building block. Its functional groups—a nucleophilic secondary amine, an electron-rich aromatic ring, and strategically placed fluoro and methoxy substituents—make it an ideal precursor for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The construction of new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds at the aniline nitrogen or the aromatic ring is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling.
The success of these transformations is profoundly influenced by the reaction solvent.[1] The solvent does not merely act as a passive medium to dissolve reactants; it actively participates in the catalytic cycle.[2][3] It can influence catalyst stability, modulate the reactivity of bases and reagents, and even alter the selectivity of a reaction.[2][4] A poorly chosen solvent can lead to low yields, catalyst deactivation, or the formation of undesirable byproducts. Conversely, a systematic approach to solvent optimization can unlock significant improvements in process efficiency and product quality.
Theoretical Framework: Understanding Solvent-Catalyst Interactions
The choice of solvent has a crucial impact on all aspects of a cross-coupling reaction.[1] To move beyond simple trial-and-error, it is essential to understand the properties of solvents and how they influence the key steps of the catalytic cycle.
Key Solvent Properties and Their Mechanistic Impact:
-
Polarity and Dielectric Constant: A solvent's polarity can significantly affect reaction rates and selectivity by stabilizing charged species. In many Pd-catalyzed reactions, the oxidative addition step proceeds through a polar transition state.[5] Polar solvents can stabilize this transition state, accelerating the reaction.[2] However, excessively polar coordinating solvents like DMF or DMSO can sometimes inhibit catalysis by competing with other ligands for binding to the metal center.
-
Coordinating Ability: Solvents can coordinate directly to the palladium catalyst.[3] Ethereal solvents like 1,4-dioxane or THF can stabilize the active catalytic species. However, strong coordination can sometimes deactivate the catalyst by preventing the binding of substrates.[1]
-
Aprotic vs. Protic Nature: Most cross-coupling reactions are performed in aprotic solvents (e.g., toluene, dioxane, THF, DMF) to avoid side reactions. Protic solvents (e.g., alcohols, water) can protonate the base or interact with organometallic intermediates, although they are successfully used in specific applications, sometimes in biphasic mixtures.[4][6]
-
Solubility: Perhaps the most fundamental role of a solvent is to ensure that all reaction components—the substrate, coupling partner, catalyst, ligand, and base—remain sufficiently soluble throughout the reaction.[7] Poor solubility is a common cause of reaction failure.[8]
The following workflow provides a logical framework for selecting an initial set of solvents for screening.
Application Protocol: Systematic Solvent Screening for Buchwald-Hartwig Amination
This protocol details a systematic approach to screen a variety of solvents for the Buchwald-Hartwig C-N coupling of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline with a model aryl bromide.
Model Reaction:
Materials & Reagents:
-
3-fluoro-4-methoxy-N-(propan-2-yl)aniline (1.0 equiv)
-
4-Bromotoluene (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvents for screening (see Table 1)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried reaction vials with stir bars and PTFE-lined caps
Table 1: Solvent Screening Panel
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Rationale |
| Toluene | Aprotic, Nonpolar | 111 | 2.4 | Standard, widely used solvent for Buchwald-Hartwig reactions.[8] |
| 1,4-Dioxane | Aprotic, Ethereal | 101 | 2.2 | Good coordinating solvent, often improves catalyst stability.[8] |
| Tetrahydrofuran (THF) | Aprotic, Ethereal | 66 | 7.5 | Lower boiling point, useful for reactions at milder temperatures.[1] |
| Cyclopentyl methyl ether (CPME) | Aprotic, Ethereal | 106 | 4.7 | Greener alternative to THF/Dioxane with higher boiling point.[9] |
| tert-Amyl alcohol | Protic | 102 | 5.8 | Can sometimes improve solubility of bases and promote reactivity.[8] |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 153 | 37 | High polarity, can improve solubility but may inhibit catalyst.[2] |
Experimental Workflow:
The following diagram outlines the key steps in the parallel screening protocol.
Step-by-Step Protocol:
-
Preparation: In a glovebox or under a steady stream of inert gas, add the aryl halide (e.g., 4-bromotoluene, 1.2 mmol), the palladium precatalyst (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial containing a magnetic stir bar.[10]
-
Reagent Addition: Seal the vial with a PTFE-lined cap. If not in a glovebox, purge the vial with argon or nitrogen for 5 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 2.0 mL for a 0.5 M reaction) via syringe.
-
Substrate Addition: Finally, add the 3-fluoro-4-methoxy-N-(propan-2-yl)aniline (1.0 mmol) via syringe.
-
Reaction: Place the sealed vial into a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously for a set period (e.g., 12-24 hours). The progress can be monitored by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup and Analysis: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then analyzed by LC-MS or GC-MS to determine the percent conversion of the starting material and the relative yield of the desired product.
Data Interpretation and Discussion
The results from the solvent screen will provide valuable insights into the optimal conditions for the coupling reaction.
Table 2: Representative (Hypothetical) Screening Results
| Solvent | Conversion (%) | Product Yield (%) | Key Byproducts |
| Toluene | >99 | 95 | Minimal |
| 1,4-Dioxane | >99 | 92 | Trace hydrodehalogenation |
| THF | 85 | 78 | Unreacted starting material |
| CPME | >99 | 94 | Minimal |
| tert-Amyl alcohol | 60 | 55 | Significant hydrodehalogenation |
| DMF | 30 | 25 | Catalyst decomposition observed |
Discussion of Hypothetical Results:
-
High-Performing Solvents: In this hypothetical scenario, the nonpolar aprotic (Toluene) and ethereal (Dioxane, CPME) solvents provided the highest yields. This suggests that these solvents offer an excellent balance of reactant solubility and minimal interference with the palladium catalyst, which is a common observation for Buchwald-Hartwig aminations.[8]
-
Effect of Temperature: The lower yield in THF could be attributed to its lower boiling point (66 °C). If the reaction requires a higher thermal energy to proceed efficiently, THF would be a suboptimal choice unless the reaction is run in a sealed vessel under pressure.
-
Negative Solvent Effects: The poor performance in DMF highlights the potential for polar, coordinating solvents to inhibit the reaction, possibly by occupying coordination sites on the palladium center and preventing the catalytic cycle from turning over.[2] The protic nature of tert-amyl alcohol may have interfered with the base or promoted the hydrodehalogenation of the aryl bromide, a common side reaction.[10]
Troubleshooting Guide
| Problem | Possible Cause (Solvent-Related) | Suggested Solution |
| Low or No Product Yield | Poor Solubility: Reactants, base, or catalyst are not fully dissolved. | Switch to a solvent with higher polarity (e.g., from Toluene to Dioxane or a Toluene/Dioxane mixture). Ensure anhydrous conditions.[11] |
| Catalyst Inactivation: Solvent impurities like water or peroxides are poisoning the catalyst. | Use fresh, anhydrous, and degassed solvents. THF and Dioxane are prone to peroxide formation and should be purified if old.[4][11] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Solvent-Promoted Pathway: The solvent (especially protic ones like alcohols) may be acting as a hydride source or promoting pathways that lead to reduction of the aryl halide. | Switch to a non-protic, less reactive solvent like Toluene or CPME. Optimize the base and temperature conditions.[10] |
| Inconsistent Results | Variable Solvent Quality: Using solvents from different suppliers or of different grades can introduce varying levels of impurities (e.g., water, dissolved oxygen). | Standardize the solvent source and grade. Always use anhydrous grade solvents for cross-coupling reactions and ensure proper degassing.[4] |
Conclusion
The optimization of reaction solvents is a high-impact activity in the development of robust and efficient cross-coupling protocols. As demonstrated with the important building block 3-fluoro-4-methoxy-N-(propan-2-yl)aniline, a systematic screening approach grounded in mechanistic principles allows for the rapid identification of optimal conditions. Nonpolar aprotic and ethereal solvents often provide the best performance for Buchwald-Hartwig aminations, while highly polar and protic solvents can be detrimental. By applying the protocols and principles outlined in this guide, researchers can de-risk their synthetic campaigns, improve reaction outcomes, and accelerate the delivery of novel chemical entities.
References
- Reich, M. et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC.
- Fairlamb, I. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Hes-so, A. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- BenchChem (n.d.).
- Google Patents (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
- ResearchGate (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
- ACS Publications (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- ResearchGate (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- WuXi AppTec (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- AIDIC (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC.
- Small, I.L. (n.d.). Handbook of organic solvent properties.
- BenchChem (n.d.). Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline. BenchChem Technical Support Center.
- BenchChem (n.d.).
- Neufeldt, S.R. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Jessop, P.G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
- Mondal, D. (2019). An Overview on Common Organic Solvents and Their Toxicity. SciSpace.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. researchgate.net [researchgate.net]
- 6. aidic.it [aidic.it]
- 7. scispace.com [scispace.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging 3-fluoro-4-methoxy-N-(propan-2-yl)aniline as a Versatile Scaffold for Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.[2] This document provides a detailed guide for utilizing 3-fluoro-4-methoxy-N-(propan-2-yl)aniline as a promising and versatile scaffold for the design and synthesis of novel kinase inhibitors. We will explore the rationale behind its selection, propose a detailed synthetic protocol, outline a comprehensive screening cascade for inhibitor evaluation, and discuss strategies for structure-activity relationship (SAR) optimization.
Introduction: The Rationale for the 3-fluoro-4-methoxy-N-(propan-2-yl)aniline Scaffold
The 3-fluoro-4-methoxy-N-(propan-2-yl)aniline scaffold incorporates several key features that make it an attractive starting point for kinase inhibitor design:
-
The Aniline Moiety: The aniline nitrogen can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many type I and type II kinase inhibitors.[3]
-
Fluorine Substitution: The strategic placement of a fluorine atom can significantly enhance binding affinity through favorable electrostatic and hydrophobic interactions with the protein.[4][5][6][7] Fluorine can also improve metabolic stability and membrane permeability, key pharmacokinetic properties.[5][6]
-
Methoxy Group: The electron-donating methoxy group can modulate the electronic properties of the aniline ring, influencing its pKa and reactivity. It can also serve as a vector for further chemical modification to explore different regions of the kinase active site.
-
N-isopropyl Group: The N-isopropyl substituent provides a degree of steric bulk and lipophilicity that can be optimized to achieve selectivity for specific kinases. This group can be readily modified to explore the impact of different alkyl or aryl substituents on potency and selectivity.
Synthesis of the Scaffold and Derivative Library
A robust and efficient synthesis of the 3-fluoro-4-methoxy-N-(propan-2-yl)aniline scaffold is paramount. Below is a proposed synthetic protocol based on established methodologies for related aniline derivatives.
Proposed Synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline
This multi-step synthesis starts from the commercially available 2-fluoro-1-methoxy-4-nitrobenzene.
dot
Caption: Synthetic scheme for 3-fluoro-4-methoxy-N-(propan-2-yl)aniline.
Protocol 1: Synthesis of 4-fluoro-3-methoxyaniline (Intermediate)
-
To a solution of 2-fluoro-1-methoxy-4-nitrobenzene in a suitable solvent such as methanol or ethyl acetate, add a catalytic amount of 10% palladium on carbon (Pd/C).
-
The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 4-fluoro-3-methoxyaniline, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline (Scaffold)
-
Dissolve 4-fluoro-3-methoxyaniline and a slight excess of acetone in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-fluoro-4-methoxy-N-(propan-2-yl)aniline.
Library Synthesis
With the core scaffold in hand, a library of derivatives can be synthesized to explore the SAR. A common strategy is to couple the aniline with a variety of heterocyclic scaffolds known to be present in kinase inhibitors, such as quinazolines, quinolines, or pyrimidines.[8][9][10]
dot
Caption: General workflow for kinase inhibitor library synthesis.
Kinase Inhibitor Screening and Profiling
A tiered screening approach is recommended to efficiently identify and characterize potent and selective inhibitors.
Primary Screening: In Vitro Kinase Assay
The initial screening of the synthesized library should be performed against a panel of kinases of interest. A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11][12]
Protocol 3: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the target kinase and its specific substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely correlated with kinase inhibition.
-
Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the kinase activity.[10]
-
Secondary Screening: Orthogonal Assays and Selectivity Profiling
Active compounds from the primary screen should be confirmed in an orthogonal assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, to rule out assay-specific artifacts.[13] Subsequently, the confirmed hits should be profiled against a broader panel of kinases to determine their selectivity profile.[2]
Structure-Activity Relationship (SAR) and Lead Optimization
The data from the kinase profiling will guide the SAR-driven optimization of the initial hits.
Table 1: Hypothetical SAR Data for a Series of Inhibitors
| Compound ID | R-Group on Heterocycle | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |
| Lead-1 | -H | 50 | 500 |
| Lead-1a | -CH₃ | 25 | 450 |
| Lead-1b | -Cl | 10 | 600 |
| Lead-1c | -OCH₃ | 75 | 550 |
The hypothetical data in Table 1 suggests that small, electron-withdrawing groups at the R-position of the heterocycle enhance the potency against the target kinase while maintaining a good selectivity profile. Further modifications can be made to the N-isopropyl group of the aniline scaffold to explore interactions with other pockets of the active site.
dot
Caption: Iterative cycle of lead optimization in kinase inhibitor design.
Cellular Assays and Further Development
Promising lead compounds with good potency and selectivity should be advanced to cell-based assays to evaluate their ability to inhibit kinase activity in a cellular context and to assess their anti-proliferative effects on relevant cancer cell lines.[14][15]
Conclusion
The 3-fluoro-4-methoxy-N-(propan-2-yl)aniline scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthesis is feasible through established chemical transformations, and its inherent structural features are well-suited for interaction with the kinase ATP-binding site. The systematic approach outlined in these application notes, encompassing synthesis, screening, and SAR-guided optimization, provides a robust framework for researchers to unlock the full potential of this versatile scaffold in the quest for new targeted therapies.
References
- Google Patents.
-
Taylor, E. A., & Cierpicki, T. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Molecules, 19(4), 4235–4253. [Link]
-
Yakubovskaya, E. V., et al. (2023). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. International Journal of Molecular Sciences, 24(8), 7128. [Link]
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Iacopetta, D., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7122. [Link]
-
Stjepanović, N., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3195. [Link]
-
Russo, M., et al. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Pharmaceuticals, 15(5), 613. [Link]
-
Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. [Link]
-
Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972433. [Link]
-
Lee, K., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 35(1), 1822-1833. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-801. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Guruswamy, D. K. M., et al. (2020). Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model. Oncotarget, 11(50), 4720–4734. [Link]
-
Tressel, S., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(6), 3326–3335. [Link]
-
Traxler, P., et al. (2001). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 44(26), 4683–4693. [Link]
-
Singh, R. P., et al. (2015). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 22(5), 555-585. [Link]
-
Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129–2137. [Link]
-
Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules, 23(9), 2297. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Google Patents. Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
Khoshneviszadeh, M., et al. (2021). In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. Research Square. [Link]
-
MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamscience.com [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic... | Oncotarget [oncotarget.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
step-by-step laboratory procedure for N-alkylation of 3-fluoro-4-methoxyaniline
Abstract & Strategic Overview
3-Fluoro-4-methoxyaniline (CAS: 366-99-4) is a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The presence of the fluorine atom at the meta position (relative to the amine) and the methoxy group at the para position creates a unique electronic environment. While the methoxy group is a strong electron-donating group (EDG), the fluorine atom exerts an inductive electron-withdrawing effect ($ -I $), slightly reducing the nucleophilicity of the amine compared to p-anisidine.
The Challenge: The primary synthetic risk in N-alkylating this substrate is polyalkylation . Standard $ S_N2 $ displacement with alkyl halides often leads to inseparable mixtures of secondary (desired) and tertiary (undesired) amines, as the product secondary amine is often more nucleophilic than the starting primary aniline.
The Solution: This protocol prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" method. This approach ensures mono-alkylation selectivity (>95%) by exploiting the chemoselectivity of the hydride donor for the imine intermediate over the aldehyde precursor.
Chemical Mechanism & Pathway Analysis
The preferred pathway relies on the in situ formation of an imine/iminium species, followed by selective reduction.[1]
Figure 1: Reaction Mechanism & Workflow
Caption: Mechanistic flow of the Abdel-Magid reductive amination protocol. The reducing agent (STAB) selectively targets the Imine species, avoiding direct reduction of the aldehyde.[2]
Experimental Protocol A: Reductive Amination (Recommended)
Methodology: Direct Reductive Amination (Abdel-Magid Protocol) Applicability: Synthesis of secondary amines from aldehydes.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 3-Fluoro-4-methoxyaniline | Substrate | 1.0 | Limiting reagent.[1][3] |
| Aldehyde (R-CHO) | Electrophile | 1.0 - 1.1 | Slight excess ensures conversion. |
| Sodium Triacetoxyborohydride (STAB) | Reductant | 1.4 - 1.5 | Do not use NaBH4 (reduces aldehyde too fast). |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Essential for imine formation. |
| 1,2-Dichloroethane (DCE) | Solvent | -- | Preferred over DCM for higher T range if needed. |
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen ($ N_2 $) or Argon.
-
Rationale: While STAB is relatively air-stable, moisture can hydrolyze the imine intermediate, stalling the reaction.
-
-
Imine Formation:
-
Add 3-Fluoro-4-methoxyaniline (1.0 mmol, 141 mg) to the flask.
-
Add DCE (5.0 mL, 0.2 M concentration).
-
Add the Aldehyde (1.05 mmol).
-
Add Acetic Acid (1.0 - 2.0 mmol, 60-120 µL).
-
Stir: Stir at Room Temperature (RT) for 15–30 minutes.
-
Checkpoint: Monitor by TLC.[4] You may not see full imine formation, but an equilibrium is established.
-
-
Reduction:
-
Add STAB (1.4 mmol, ~300 mg) in one portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT for 2–16 hours (substrate dependent).
-
Monitoring: Check LC-MS for disappearance of aniline (M+H = 142) and appearance of product mass.
-
-
Quench & Workup:
-
Quench by adding saturated aqueous NaHCO3 (10 mL). Stir for 15 mins to neutralize acid and decompose excess borohydride.
-
Extract with DCM or EtOAc (3 x 10 mL).
-
Wash combined organics with Brine (10 mL).
-
Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
-
Purification:
-
The crude material is often >90% pure.
-
If necessary, purify via Flash Column Chromatography (Hexanes/EtOAc).
-
Experimental Protocol B: Direct Alkylation (Alternative)
Methodology: $ S_N2 $ Substitution with Alkyl Halide Applicability: Use ONLY when the alkyl group cannot be derived from an aldehyde (e.g., methyl, isopropyl, or groups with no carbonyl precursor).
Critical Warning: This method requires strict stoichiometric control to prevent over-alkylation to the tertiary amine.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 3-Fluoro-4-methoxyaniline | Substrate | 1.0 | |
| Alkyl Halide (R-X) | Electrophile | 0.9 - 1.0 | Deficit prevents over-alkylation. |
| K2CO3 or DIPEA | Base | 2.0 | Scavenges HX acid byproduct. |
| DMF or CH3CN | Solvent | -- | Polar aprotic promotes $ S_N2 $. |
| TBAI (Optional) | Catalyst | 0.1 | Finkelstein catalyst for chlorides. |
Step-by-Step Procedure
-
Dissolve 3-Fluoro-4-methoxyaniline (1.0 mmol) in DMF (3 mL).
-
Add K2CO3 (2.0 mmol, finely ground).
-
Add Alkyl Halide (0.95 mmol) dropwise at 0°C.
-
Allow to warm to RT and stir.
-
Checkpoint: Stop reaction immediately upon consumption of Alkyl Halide (limiting reagent).
-
Workup: Dilute with water, extract with EtOAc. Extensive washing with water is required to remove DMF.
Decision Matrix & Troubleshooting
Figure 2: Method Selection Logic
Caption: Decision tree for selecting the optimal alkylation strategy based on precursor availability.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Wet solvent or old STAB. | Use fresh STAB bottle; dry DCE over sieves. |
| Tertiary Amine Formed (Method B) | Excess Alkyl Halide. | Reduce R-X to 0.8-0.9 equivalents. |
| No Reaction (Method A) | Steric hindrance or deactivated aldehyde. | Heat to 40-50°C; switch solvent to DCE/AcOH (10:1). |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][3] 11, 1996, pp. 3849–3862.[1][3]
-
Sorribes, I., et al. "Amine Synthesis by Reductive Amination."[3] Journal of the American Chemical Society, vol. 136, no.[3] 40, 2014, pp. 14314-14319.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24860264, 3-Fluoro-4-methoxyaniline." PubChem, 2026.
-
Sigma-Aldrich. "Product Specification: 3-Fluoro-p-anisidine."[5][6]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. 3-Fluoro-4-methoxyaniline price,buy 3-Fluoro-4-methoxyaniline - chemicalbook [chemicalbook.com]
- 6. 3-フルオロ-p-アニシジン 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Isolation and Purification of 3-Fluoro-4-methoxy-N-(propan-2-yl)aniline via Advanced Crystallization
Executive Summary & Compound Profile
This technical guide details the isolation of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline , a critical intermediate often utilized in the synthesis of kinase inhibitors and fluorinated pharmaceutical scaffolds.
While the primary aniline (3-fluoro-4-methoxyaniline) is a crystalline solid (mp 81–83 °C), the introduction of the N-isopropyl group disrupts intermolecular hydrogen bonding, frequently resulting in a low-melting solid or viscous oil at room temperature. Consequently, standard cooling crystallization of the free base is often insufficient for high-purity isolation (>99.5%).
This protocol prioritizes a Reactive Crystallization (Salt Formation) strategy as the primary purification vector, ensuring robust rejection of regiospecific impurities and unreacted starting materials.
Physicochemical Profile (Predicted & Analogous)
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Weight | ~197.25 g/mol | Moderate molecular weight. |
| LogP (Predicted) | 2.5 – 2.9 | Lipophilic; free base soluble in toluene, DCM, EtOAc. |
| pKa (Conjugate Acid) | ~4.5 – 5.2 | Weak base; requires strong acids (HCl, p-TsOH) for salt formation. |
| Physical State | Low-melting solid or Oil | Critical: Direct crystallization may require cryogenic conditions or salt formation. |
| Key Impurities | 3-Fluoro-4-methoxyaniline (SM), Bis-alkylated byproducts | SM is more polar; Bis-alkylated is more lipophilic. |
Pre-Crystallization Characterization & Solubility Screening
Before scaling, the crude reaction mixture must be profiled. The N-isopropyl group adds steric bulk, making the salt lattice energy a critical factor in isolation.
Solubility Screening Protocol
Conduct a solubility screen on 100 mg aliquots of the crude free base.
-
Class 1 (Soluble): DCM, Toluene, Ethyl Acetate, THF. (Good for dissolution).
-
Class 2 (Partially Soluble/Temperature Dependent): Heptane, Methylcyclohexane, Isopropyl Ether. (Potential anti-solvents).[1]
-
Class 3 (Insoluble): Water (at neutral pH).
Expert Insight: If the free base is an oil, do not waste time optimizing a cooling crystallization from heptane unless the purity is already >95%. Traces of solvent can suppress the melting point, leading to "oiling out" rather than nucleation. Proceed directly to salt formation.
Protocol A: Reactive Crystallization (Salt Formation)
Recommendation: High Priority Target Salt: Hydrochloride (HCl) or p-Toluenesulfonate (Tosylate).
Salt formation serves two purposes: it converts the potentially oily free base into a tractable solid and chemically differentiates the product from non-basic impurities.
Workflow Diagram: Salt Selection & Isolation
Figure 1: Reactive crystallization workflow designed to maximize purity and filterability.
Detailed Protocol: Hydrochloride Salt Formation
Reagents:
-
Crude 3-fluoro-4-methoxy-N-(propan-2-yl)aniline (Free Base)
-
Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) - Anhydrous
-
Acid Source: 5-6N HCl in Isopropanol (IPA)
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude free base in EtOAc (5 volumes relative to mass, e.g., 5 mL per 1 g). Ensure the solution is dried (MgSO4) if it came from an aqueous workup, as water can solubilize the salt.
-
Polishing Filtration: Filter the solution through a 0.45 µm PTFE membrane to remove particulate matter that could trigger uncontrolled nucleation.
-
Acid Addition (The Critical Step):
-
Cool the solution to 15–20 °C.
-
Slowly add 1.05 equivalents of HCl in IPA dropwise over 30 minutes.
-
Observation: A white to off-white precipitate should form immediately.
-
Why Slow Addition? Rapid addition creates high local supersaturation, trapping impurities in the crystal lattice.
-
-
Seeding (Self-Validating Step): If the solution remains clear (metastable zone), add a seed crystal (0.5 wt%) of the pure salt. If no seed is available, scratch the vessel wall or sonicate briefly.
-
Aging: Stir the slurry at room temperature for 2 hours.
-
Optional: Cycle temperature between 40 °C and 10 °C twice to narrow the particle size distribution (Ostwald Ripening).
-
-
Isolation: Filter the solid using a Büchner funnel.
-
Washing: Wash the cake with 2 volumes of cold EtOAc followed by 2 volumes of Heptane.
-
Mechanistic Note: The EtOAc wash removes organic impurities; the Heptane wash displaces the EtOAc to facilitate drying.
-
-
Drying: Dry in a vacuum oven at 40–45 °C for 12 hours.
Protocol B: Free Base Crystallization (Anti-Solvent)
Applicability: Only if the free base is a solid with mp > 40 °C and purity is already >90%.
If the salt form is undesirable for the next synthetic step, the free base can be crystallized using a Solvent/Anti-Solvent approach.
Solvent System: Toluene (Solvent) / Heptane (Anti-Solvent).
-
Dissolution: Dissolve 10 g of crude solid in Toluene (20 mL) at 50 °C.
-
Anti-Solvent Addition: Slowly add Heptane (10 mL) dropwise until a faint turbidity persists.
-
Cooling: Cool the mixture to 25 °C at a rate of 5 °C/hour.
-
Final Addition: Once nucleation occurs, add the remaining Heptane (30 mL) over 1 hour.
-
Final Cooling: Cool to 0–5 °C and hold for 2 hours.
-
Filtration: Filter and wash with cold Heptane.
Process Analytical Technology (PAT) & Quality Control
To ensure "Trustworthiness," the process must be monitored.
| Parameter | Method | Acceptance Criteria | Action if Failed |
| Purity | HPLC (UV 254 nm) | > 99.0% Area | Recrystallize from EtOH/IPA. |
| Residual Solvent | GC-Headspace | < 5000 ppm (Class 3) | Extended vacuum drying. |
| Chloride Content | Titration (AgNO3) | 98–102% theoretical | Check stoichiometry; free base presence. |
| Solid Form | XRPD | Matches Reference Pattern | Check for polymorphs. |
Impurity Rejection Mechanism
-
Starting Material (Aniline): The primary aniline forms a salt but is often more soluble in the mother liquor than the secondary amine product due to differences in lattice energy.
-
Non-basic Impurities: Remain in the organic mother liquor during salt formation.
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: Temperature is above the metastable limit, or the solvent system is too polar.
-
Fix: Re-heat to dissolve the oil. Add the anti-solvent slower. Seed at a higher temperature. For salt formation, ensure the system is anhydrous; water promotes oiling.
Issue 2: Product is Colored (Pink/Brown)
-
Cause: Oxidation of the aniline moiety.
-
Fix: Perform crystallization under Nitrogen atmosphere. Add a pinch of sodium dithionite or activated carbon during the dissolution step (filter off before crystallization).
Issue 3: Low Yield (<70%)
-
Cause: Product solubility in the mother liquor is too high.
-
Fix: Cool to -10 °C. Use a more non-polar anti-solvent (e.g., Hexane instead of Heptane). Verify the stoichiometry of the acid (for salt formation).
References
-
BenchChem. (2025).[2][3] Synthesis and Properties of 4-Fluoro-2-methoxy-N-methylaniline. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for 4-methoxy-N-(propan-2-yl)aniline. Retrieved from
-
ChemicalBook. (2026).[4] 3-Fluoro-4-methoxyaniline Properties and Safety. Retrieved from [4]
-
University of Fribourg. (n.d.). Guide for Crystallization: Vapor Diffusion and Solvent Layering. Retrieved from
-
Organic Syntheses. (2002).[5] Preparation of 2-Fluoro-4-methoxyaniline. Org. Synth. 2002, 78,[5] 63. Retrieved from [5]
Sources
Troubleshooting & Optimization
overcoming solubility issues of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline in aqueous buffers
Technical Support Center: Solubility Optimization Guide Subject: 3-fluoro-4-methoxy-N-(propan-2-yl)aniline Ticket ID: SOL-FMA-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Compound Analysis
The Challenge: Users frequently report precipitation of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline when diluting from DMSO stock solutions into aqueous buffers (PBS, HEPES) at physiological pH (7.4).
The Science (Root Cause Analysis): This molecule is a lipophilic weak base .
-
Core Structure: The aniline nitrogen is the ionizable center.
-
Electronic Effects: The para-methoxy group is electron-donating (increasing basicity), but the meta-fluorine is electron-withdrawing (decreasing basicity). The N-isopropyl group adds steric bulk and lipophilicity.
-
Estimated pKa: ~4.5 – 5.5.
-
The "pH Trap": At pH 7.4, the environmental pH is significantly higher than the pKa. According to the Henderson-Hasselbalch equation, the compound exists almost exclusively (>99%) in its uncharged (neutral) form . Neutral organic amines have poor aqueous solubility, leading to "crashing out" (precipitation) upon contact with the buffer.
Diagnostic Workflow
Before altering your assay, use this decision tree to identify the correct solubilization strategy.
Figure 1: Decision tree for selecting a solubilization strategy based on assay type and concentration requirements.
Solution Protocols
Strategy A: The "Intermediate Dilution" Method (Co-solvent Optimization)
Best for: Low concentrations (<50 µM) where DMSO is tolerated.
The Problem: Direct addition of 100% DMSO stock to aqueous buffer creates a local region of high supersaturation. The compound precipitates faster than it can disperse.
The Protocol:
-
Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM.
-
Create Intermediate: Prepare a "Working Stock" by diluting the 10 mM stock 1:10 into pure Ethanol or PEG-400 (not buffer).
-
Result: 1 mM solution in 90% Ethanol/10% DMSO.
-
-
Final Spike: Pipette the Working Stock into your vortexing buffer.
-
Mechanism:[1] Ethanol/PEG reduces the surface tension difference and slows the "crashing" kinetics, allowing the compound to disperse into micro-emulsions or dissolve before aggregating.
-
DMSO Tolerance Limits:
| Assay Type | Max Recommended DMSO % | Risk of Exceeding |
|---|---|---|
| Cell Culture (Primary) | 0.1% | Cytotoxicity, membrane permeabilization |
| Cell Culture (Immortalized) | 0.5% | Stress response activation |
| Enzymatic Assay | 1.0% - 5.0% | Denaturation of enzyme tertiary structure |
| Receptor Binding | 0.5% | Interference with hydrophobic binding pockets |
Strategy B: Cyclodextrin Complexation (The "Gold Standard")
Best for: High concentrations, animal studies, or DMSO-sensitive assays.
The Science: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex. The lipophilic aniline ring sits inside the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.
The Protocol:
-
Buffer Prep: Prepare a 20% (w/v) solution of HP-β-CD in your desired buffer (e.g., PBS). Filter sterilize (0.22 µm).
-
Compound Addition: Add the solid 3-fluoro-4-methoxy-N-(propan-2-yl)aniline to the CD solution.
-
Note: Do not use DMSO stock; add solid powder directly to the CD solution.
-
-
Equilibration: Sonicate for 30 minutes at 37°C, then shake (200 rpm) for 4 hours.
-
Clarification: Centrifuge at 10,000 x g for 5 minutes to remove undissolved solids. Use the supernatant.
Why this works: This method bypasses the pKa limitation entirely by shielding the hydrophobic regions of the molecule.
Strategy C: In-Situ Salt Formation
Best for: Very high concentrations (>1 mM) in non-buffered or acidic media.
The Science: Converting the free base to a Hydrochloride (HCl) salt protonates the amine, creating an ionic species.
The Warning: If you dissolve the HCl salt in a strong buffer (like PBS pH 7.4), the buffer will strip the proton, reverting the molecule to its insoluble free base form. Only use this for acidic vehicles or water.
The Protocol:
-
Dissolve the compound in a minimal volume of 0.1 M HCl.
-
Dilute with water or saline.
-
Check pH; if < 3, neutralize carefully with dilute NaOH just prior to use, but watch for precipitation as pH rises above 5.
Frequently Asked Questions (FAQ)
Q: I see a "cloud" form when I add my compound to the media, but it disappears after 10 minutes. Is this okay? A: No. This is "kinetic precipitation." Even if the cloud disappears, you likely have formed micro-aggregates that are invisible to the naked eye. These aggregates can bind non-specifically to proteins or settle on cells, causing false positives (pan-assay interference). Use Strategy B (Cyclodextrins) to ensure true thermodynamic solubility.
Q: The compound sticks to my plastic tips and plates. What do I do? A: Lipophilic amines adhere strongly to polystyrene.
-
Fix 1: Use Low-Binding polypropylene plates and tips.
-
Fix 2: Include 0.01% Tween-20 or Triton X-100 in your buffer before adding the compound. This detergent "occupies" the plastic surface sites.
Q: Can I heat the solution to dissolve it? A: Heating increases solubility temporarily. However, upon cooling to room temperature or 37°C (incubation temp), the solution becomes supersaturated and will likely precipitate over time (e.g., in the middle of your 24-hour assay). Do not rely on heat alone.
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling of weak bases).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link
For further assistance, please contact the Formulation Support Team with your specific buffer composition and target concentration.
Sources
identifying common impurities in the synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline
Welcome to the Technical Support Center for the synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate. Our goal is to equip you with the knowledge to identify common impurities, optimize your reaction conditions, and ensure the integrity of your final product.
Synthesis Overview: The Reductive Amination Pathway
The most common and efficient method for synthesizing 3-fluoro-4-methoxy-N-(propan-2-yl)aniline is through a one-pot reductive amination reaction. This involves the reaction of 3-fluoro-4-methoxyaniline with acetone in the presence of a suitable reducing agent. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Caption: General workflow for the synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-fluoro-4-methoxy-N-(propan-2-yl)aniline?
A1: The most prevalent and practical synthetic route is the reductive amination of 3-fluoro-4-methoxyaniline with acetone.[1] This method is often preferred due to its operational simplicity and the commercial availability of the starting materials. A variety of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity.[2][3]
Q2: Why am I seeing unreacted 3-fluoro-4-methoxyaniline in my crude product?
A2: The presence of unreacted starting material is a common issue and can be attributed to several factors:
-
Inefficient Imine Formation: The initial condensation of the aniline and acetone to form the imine is a reversible equilibrium.[4] Insufficient reaction time or the presence of excess water can hinder the formation of the imine intermediate.
-
Suboptimal pH: The rate of imine formation is pH-dependent. A weakly acidic environment is often optimal to facilitate the dehydration step without excessively protonating the amine nucleophile.[1]
-
Steric Hindrance: While less of a concern with acetone, sterically hindered ketones or anilines can slow down the initial nucleophilic attack.
-
Insufficient Reducing Agent: If the reducing agent is depleted before the imine is fully reduced, unreacted starting materials that are in equilibrium with the imine will remain.
Q3: My reaction has a dark coloration. Is this normal?
A3: Anilines as a class of compounds are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light over time. While a slight darkening of the reaction mixture may occur, a very dark color could indicate significant degradation or the formation of polymeric byproducts. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use freshly purified starting materials if possible.
Troubleshooting Guide: Identifying and Mitigating Common Impurities
This section provides a detailed guide to identifying and addressing common impurities encountered during the synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline.
Issue 1: Presence of a Higher Molecular Weight Impurity
-
Question: My mass spectrometry analysis shows a peak with a higher molecular weight than my desired product. What is it likely to be?
-
Answer: A common impurity in the N-alkylation of primary amines is the over-alkylation product.[1][5] In this synthesis, this would be the tertiary amine, 3-fluoro-4-methoxy-N,N-di(propan-2-yl)aniline . This occurs because the secondary amine product can react further with another molecule of acetone and the reducing agent.
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-fluoro-4-methoxy-N,N-di(propan-2-yl)aniline | C₁₃H₂₀FNO | 225.31 |
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the aniline starting material relative to acetone.
-
Slow Addition of Reducing Agent: Adding the reducing agent portion-wise can help to maintain a low concentration and favor the reduction of the initially formed imine before a second alkylation can occur.
-
Stepwise Procedure: In some cases, pre-forming the imine before the addition of the reducing agent can minimize over-alkylation.[5]
-
Issue 2: Unidentified Peaks in GC-MS or LC-MS Analysis
-
Question: I am observing several small, unidentified peaks in my chromatographic analysis. What could be the source of these impurities?
-
Answer: Besides over-alkylation, other side reactions can lead to various impurities:
-
Unreacted Starting Materials: As discussed in the FAQs, residual 3-fluoro-4-methoxyaniline and acetone may be present.
-
Imine Intermediate: Incomplete reduction can leave traces of the N-(propan-2-ylidene)-3-fluoro-4-methoxyaniline intermediate.
-
Enamine Tautomer: The imine intermediate can tautomerize to its enamine form, which may undergo different side reactions or be more resistant to reduction under certain conditions.[6][7]
-
Byproducts from the Reducing Agent: The choice of reducing agent can introduce specific impurities. For example, when using sodium triacetoxyborohydride, residual acetic acid or its byproducts may be present.
-
Aldol Condensation of Acetone: Under certain conditions, acetone can undergo self-condensation to form products like diacetone alcohol or mesityl oxide, which could potentially react further.
-
Caption: A logical workflow for identifying common impurities in the synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline.
Experimental Protocols
General Protocol for the Synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methoxyaniline (1.0 eq.). Dissolve the aniline in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Acetone: Add acetone (1.1 - 1.5 eq.) to the solution.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.) to the reaction mixture in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel.
Protocol for Purification by Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point for N-alkylanilines is a mixture of hexanes and ethyl acetate. The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for the desired product.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can improve separation.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-fluoro-4-methoxy-N-(propan-2-yl)aniline.
Spectroscopic Data for Identification
The following table summarizes the expected spectroscopic data for the starting material, a potential major impurity, and the target product. This information is crucial for confirming the identity and purity of your synthesized compound.
| Compound | 1H NMR (Predicted) | 13C NMR (Predicted) | Mass Spec (EI) (m/z) |
| 3-Fluoro-4-methoxyaniline (Starting Material) | Aromatic protons (3H), Methoxy singlet (3H, ~3.8 ppm), Amine broad singlet (2H). | Aromatic carbons (6C), Methoxy carbon (~56 ppm). | M⁺ = 141.14 |
| 3-Fluoro-4-methoxy-N,N-di(propan-2-yl)aniline (Over-alkylation Impurity) | Aromatic protons (3H), Methoxy singlet (3H, ~3.8 ppm), Isopropyl methine septet (2H, ~3.6 ppm), Isopropyl methyl doublet (12H, ~1.2 ppm). | Aromatic carbons (6C), Methoxy carbon (~56 ppm), Isopropyl methine carbon (~50 ppm), Isopropyl methyl carbons (~21 ppm). | M⁺ = 225.31 |
| 3-Fluoro-4-methoxy-N-(propan-2-yl)aniline (Target Product) | Aromatic protons (3H), Methoxy singlet (3H, ~3.8 ppm), Isopropyl methine septet (1H, ~3.5 ppm), Amine broad singlet (1H), Isopropyl methyl doublet (6H, ~1.2 ppm). | Aromatic carbons (6C), Methoxy carbon (~56 ppm), Isopropyl methine carbon (~48 ppm), Isopropyl methyl carbons (~23 ppm). | M⁺ = 183.22 |
References
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
PubChem. 3-fluoro-4-methoxy-N-(4-phenylbutan-2-yl)aniline. [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Dey, S., & Ghorai, P. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Journal of Pharmacognosy and Phytochemistry, 5(5), 23-28.
- Wang, D., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO.
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]
-
Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
- Balachandar, R. K., Kalainathan, S., Eappen, S. M., & Podder, J. (2013). 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1234.
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
PubChem. 3-Fluoro-4-methylaniline. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- Van der Eycken, J., & O'Hagan, D. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(5), 3100–3120.
-
ScienceMadness. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]
-
Royal Society of Chemistry. Electronic Supporting Information. [Link]
-
Bulgarian Chemical Communications. Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. [Link]
-
MPG.PuRe. Supporting Information. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcc.bas.bg [bcc.bas.bg]
Technical Support Center: Scale-Up Optimization for 3-Fluoro-4-methoxy-N-(propan-2-yl)aniline
Welcome to the Process Chemistry Support Hub. This guide is engineered for researchers, scientists, and drug development professionals troubleshooting the scale-up of reductive amination workflows. Specifically, this module addresses the synthesis of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline from 3-fluoro-4-methoxyaniline and acetone.
Mechanistic Causality: Why Scale-Up Fails
Transitioning from a 1-gram bench reaction to a 100-gram or multi-kilogram reactor fundamentally alters heat transfer, mixing efficiency, and reaction kinetics. In the reductive amination of 3-fluoro-4-methoxyaniline with acetone, the primary failure mode during scale-up is the premature reduction of the ketone .
Acetone is a ketone, making its electrophilic carbonyl carbon less reactive and more sterically hindered than an aldehyde. While the para-methoxy group on the aniline increases the amine's nucleophilicity via resonance (+R effect), the meta-fluoro group exerts a mild inductive pull (-I effect) [1]. Because imine formation with acetone is an unfavorable equilibrium, adding the reducing agent too early—or using a one-pot approach at scale—causes the reductant to preferentially attack the abundant acetone, converting it into isopropanol. This stalls the reaction, depletes your reagents, and plummets the yield [2].
Figure 1: Reductive amination reaction pathway highlighting the competing acetone reduction.
Self-Validating Experimental Protocol: Two-Step Reductive Amination
To prevent the reduction of acetone and ensure >90% yield during scale-up, a stepwise approach is mandatory. This protocol separates the dehydrative condensation from the chemoselective reduction, creating a self-validating workflow often utilized in the synthesis of advanced pharmaceutical intermediates [4].
Phase 1: Imine Formation (Dehydrative Condensation)
-
Reactor Preparation: Charge a dry, jacketed glass reactor with 3-fluoro-4-methoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (5 volumes).
-
Reagent Addition: Add acetone (3.0 eq). The stoichiometric excess is required to drive the equilibrium forward.
-
Water Scavenging: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.1 eq) dropwise. Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a highly effective chemical desiccant to irreversibly trap the generated water, forcing the equilibrium toward the ketimine.
-
Self-Validation Check: Stir at 25°C for 4–6 hours. Pull an aliquot and analyze via FTIR or ¹H-NMR. Do not proceed until the primary amine N-H stretch (~3300 cm⁻¹) disappears and the imine C=N stretch (~1660 cm⁻¹) plateaus.
Phase 2: Chemoselective Reduction
-
Thermal Control: Cool the reactor to 0–5°C using the jacket chiller. Causality: Hydride reduction is highly exothermic. At scale, elevated temperatures will lead to runaway reactions and degradation of the imine.
-
Reductant Addition: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) over 1 to 2 hours. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces protonated imines over ketones, minimizing side reactions [3].
-
Self-Validation Check: Monitor via HPLC. The reaction is complete when the ketimine intermediate is <1% AUC.
-
Quench & Workup: Quench slowly with saturated aqueous NaHCO₃ (3 volumes) to neutralize the mixture and decompose residual hydride. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Quantitative Data: Reductant Selection Matrix
Choosing the right reductant is the most critical variable in scaling up this specific transformation.
| Reducing Agent | Imine Selectivity | Scale-Up Suitability | Safety Profile | Typical Yield |
| NaBH₄ | Low (Reduces acetone rapidly) | Poor | Moderate | 40–50% |
| NaBH₃CN | High | Moderate | Highly Toxic (HCN gas risk) | 75–85% |
| NaBH(OAc)₃ (STAB) | Very High | Excellent | Safe, easily handled solid | 85–95% |
| H₂ + Pd/C | High | Excellent | Fire hazard, requires pressure vessels | 80–90% |
Troubleshooting FAQs
Q1: My yield dropped from 85% at the bench scale to 40% in the 10-liter reactor. What happened? A1: Heat transfer and mixing efficiency decrease exponentially at scale. If you used a one-pot method, the delayed mixing allowed the reducing agent to react with the excess acetone instead of the imine. Switch to the two-step protocol outlined above and verify imine formation before adding the reductant.
Q2: I am detecting a significant amount of isopropanol in my reaction mixture. How do I prevent this? A2: Isopropanol is the byproduct of acetone reduction. This indicates your reducing agent is too strong (e.g., using NaBH₄ instead of NaBH(OAc)₃) or it was added before the imine had fully formed. Ensure you are using STAB and utilizing a desiccant like Ti(OiPr)₄ to maximize imine concentration prior to reduction.
Q3: Is dialkylation (formation of N,N-diisopropylaniline) a major risk for this substrate? A3: No. The formation of N,N-diisopropylaniline is highly sterically hindered due to the bulky isopropyl groups. It is rarely a significant impurity (<1% AUC) unless extreme temperatures (>60°C) or massive excesses of reagents are used over prolonged periods.
Q4: Can I use catalytic hydrogenation (H₂ with Pd/C) instead of hydride reagents to reduce waste? A4: Yes, catalytic reductive alkylation is highly scalable and avoids stoichiometric boron waste. However, you must monitor for hydrodefluorination (loss of the fluorine atom at the 3-position), which can occur with Pd/C under prolonged H₂ pressure. Using Pt/C or adding a catalyst poison (like a trace sulfide) can mitigate this risk.
Figure 2: Troubleshooting decision tree for diagnosing and resolving low yields during scale-up.
References
-
Reductive Amination, and How It Works Master Organic Chemistry[Link]
-
Amine synthesis by reductive amination (reductive alkylation) Organic Chemistry Portal[Link]
-
Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression National Center for Biotechnology Information (NCBI) - PMC[Link]
preventing oxidation of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline during storage
Technical Support Center: Stability & Handling Guide Subject: Preventing Oxidation of 3-Fluoro-4-methoxy-N-(propan-2-yl)aniline Ticket ID: CHEM-SUP-2024-OX Status: Resolved / Guide Published
Executive Summary: The Stability Profile
You are working with 3-fluoro-4-methoxy-N-(propan-2-yl)aniline . To preserve this compound, you must understand why it degrades.
This molecule is an electron-rich secondary aniline .
-
The Trigger (Methoxy Group): The methoxy group at the 4-position is a strong Electron Donating Group (EDG). It pushes electron density into the aromatic ring, significantly lowering the oxidation potential. This makes the amine nitrogen highly susceptible to losing an electron to atmospheric oxygen, forming a reactive radical cation [1].
-
The Propagator (Secondary Amine): Unlike tertiary amines, the N-isopropyl group has an N-H bond. Upon oxidation, this proton is easily lost, leading to the formation of imines, quinones, or coupled azo-compounds (the source of the brown/black color) [2].
-
The Moderator (Fluorine): While the fluorine at position 3 is electron-withdrawing, it is insufficient to counteract the destabilizing effect of the strong para-methoxy donor.
Verdict: This compound is air-sensitive and photosensitive . It requires strict exclusion of oxygen and light.
Part 1: Troubleshooting & FAQs
Q1: "My compound was a pale yellow oil/solid, but after two weeks on the bench, it has turned dark brown/black. Is it ruined?"
-
Diagnosis: This is classic oxidative degradation . The color comes from trace amounts of highly conjugated impurities (likely quinone imines or azobenzenes) formed via radical coupling.
-
The Science: Anilines undergo "autoxidation." Oxygen abstracts an electron to form a radical cation (
). These radicals dimerize or polymerize. Even 1% decomposition can turn the entire sample black due to the high extinction coefficient of these impurities [3]. -
Solution:
-
If <5% oxidized (Dark but liquid/solid intact): Purify immediately (See Protocol A: Rescue Purification).
-
If tar/gummy: The sample is likely polymerized and unrecoverable.
-
Q2: "Can I store this compound dissolved in DMSO or Methanol to save time?"
-
Recommendation: NO.
-
Reasoning: Dissolving the compound increases the surface area exposed to dissolved oxygen. Protic solvents like methanol can also facilitate proton transfer steps that accelerate oxidation. DMSO is particularly risky as it can act as a mild oxidant under certain conditions or absorb water, promoting hydrolysis of impurities.
-
Best Practice: Store neat (undiluted). If solution storage is mandatory, use degassed anhydrous toluene or dichloromethane stored under Argon in a sealed septum vial at -20°C.
Q3: "I don't have a glovebox. How do I store this effectively?"
-
Guidance: A glovebox is ideal but not strictly necessary. You can achieve >6 months stability using the "Argon Sandwich" technique (See Protocol B). Nitrogen is acceptable, but Argon is superior because it is heavier than air and forms a more stable "blanket" over the compound in the vial.
Part 2: Validated Storage Protocols
Protocol A: Rescue Purification (Silica Plug Method)
Use this if your compound has discolored.
Prerequisites:
-
Degassed Dichloromethane (DCM) or Hexanes/Ethyl Acetate.
-
Neutral Alumina or Silica Gel (Note: Silica is acidic; for highly sensitive anilines, treat silica with 1% Triethylamine to neutralize it, preventing acid-catalyzed decomposition).
Steps:
-
Dissolve: Dissolve the dark crude material in a minimum amount of DCM.
-
Filter: Pass the solution through a short pad (2-3 cm) of silica gel or neutral alumina in a sintered glass funnel.
-
Observation: The dark oxidized impurities (polar polymers) will stick to the top of the silica (black band). The pure aniline will elute quickly.
-
-
Concentrate: Evaporate the solvent immediately on a rotary evaporator (bath < 30°C).
-
Backfill: Do not let the flask sit open. Immediately backfill with Argon.
Protocol B: Long-Term Storage (The Argon Sandwich)
Standard Operating Procedure for shelf-life > 6 months.
-
Container Selection: Use a borosilicate glass vial with a Teflon-lined screw cap. Never use plastic (polystyrene/polypropylene are permeable to O2 over time).
-
Atmosphere Exchange:
-
Insert a long needle connected to an Argon line deep into the vial (just above the compound).
-
Insert a short "vent" needle just piercing the septum.
-
Flow Argon at a gentle rate (2-3 bubbles/sec via oil bubbler) for 2 minutes to displace all air.
-
-
Sealing: Remove the vent needle first, then the gas needle. Wrap the cap junction tightly with Parafilm or electrical tape to prevent gas diffusion.
-
Environment: Place the vial inside a secondary container (e.g., a larger jar with desiccant) and store at -20°C .
-
Light Protection: Wrap the vial in aluminum foil if it is not amber glass.
Part 3: Quantitative Data & Mechanisms
Table 1: Estimated Stability based on Storage Conditions
(Data extrapolated from stability profiles of 4-anisidine derivatives)
| Storage Condition | Atmosphere | Temp | Light Exposure | Est. Shelf Life | Degradation Risk |
| Open Benchtop | Air | 25°C | Ambient | < 1 Week | Critical (Rapid darkening) |
| Fridge (Sealed) | Air (Trapped) | 4°C | Dark | 1-2 Months | Moderate (Slow surface oxidation) |
| Freezer (Inert) | Argon | -20°C | Dark | > 12 Months | Negligible |
| Solution (DMSO) | Air | 25°C | Ambient | < 3 Days | High (Autoxidation accelerated) |
Figure 1: Mechanistic Pathway of Oxidation
The diagram below illustrates why oxygen is the enemy. The initial electron transfer leads to a cascade of coupling reactions.
Caption: Figure 1. The oxidative cascade. The electron-rich methoxy group facilitates the initial electron loss to oxygen. Argon blanketing prevents the first step (Red Arrow).
References
-
Sigma-Aldrich. Technical Bulletin: Handling Air-Sensitive Reagents. (General protocols for aniline storage). Link
- Patai, S.The Chemistry of the Amino Group. Interscience Publishers, 1968.
-
Fisher Scientific. Safety Data Sheet: 3-Fluoro-4-methoxy-aniline derivatives. (Hazard and stability data for structural analogs). Link
-
BenchChem. Preventing Oxidation of Aniline Groups. (Troubleshooting guide for electron-rich amines). Link
troubleshooting low conversion rates in N-isopropylation of fluoro-anilines
An in-depth guide to overcoming challenges in the synthesis of N-isopropyl fluoro-anilines.
Technical Support Center: N-Isopropylation of Fluoro-Anilines
Welcome to the technical support center for the N-isopropylation of fluoro-anilines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges, particularly low conversion rates, during this critical synthetic transformation. Fluoro-anilines are pivotal building blocks in medicinal chemistry, and their successful alkylation is often a key step in the synthesis of active pharmaceutical ingredients (APIs).
The introduction of a fluorine atom to the aniline ring significantly alters its electronic properties and can introduce steric challenges, making N-isopropylation non-trivial. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the N-isopropylation of fluoro-anilines. We will explore two primary synthetic routes: Reductive Amination and Buchwald-Hartwig Amination.
Category 1: Reductive Amination Issues
Reductive amination, typically involving the reaction of the fluoro-aniline with acetone followed by reduction, is a cost-effective and common method. However, its success is highly dependent on carefully controlled conditions.[1]
Question 1: My reductive amination of a fluoro-aniline with acetone is showing low conversion. What are the most likely causes?
Answer: Low conversion in this reaction typically points to one of three critical areas: inefficient imine formation, ineffective reduction, or reagent degradation.
-
Inefficient Imine Formation: The reaction proceeds via an imine intermediate, and its formation is the rate-determining step.[1][2]
-
Causality: The fluorine atom is electron-withdrawing, which decreases the nucleophilicity of the aniline's nitrogen atom. This slows down the initial attack on the acetone carbonyl. The reaction is also an equilibrium. Water, the byproduct of imine formation, can drive the reaction backward.
-
Solution:
-
Acid Catalysis: Ensure the presence of an acid catalyst, such as glacial acetic acid, to protonate the acetone carbonyl, making it more electrophilic.[1]
-
Water Removal: While difficult in a one-pot reaction, using a dehydrating agent like molecular sieves or switching to a two-step process where the imine is formed first with azeotropic removal of water can significantly improve yields.
-
-
-
Suboptimal Reducing Agent/Conditions: The choice and handling of the reducing agent are crucial.
-
Causality: Sodium borohydride (NaBH₄) can be effective, but its reactivity is highly pH-dependent and it can reduce the acetone starting material if conditions are not optimal.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a milder and more selective choice for reductive aminations, as it is less likely to reduce the ketone and is effective under mildly acidic conditions.
-
Solution:
-
Consider switching to Sodium triacetoxyborohydride (NaBH(OAc)₃) . It is particularly effective for less reactive anilines.
-
If using NaBH₄, ensure portion-wise addition at a controlled temperature (e.g., 10-20°C) to manage the exothermic reaction and prevent side reactions.[1]
-
-
-
Reagent Quality:
-
Causality: Fluoro-anilines can oxidize and darken on storage, especially if exposed to air and light, which can introduce impurities that interfere with the reaction.[4] Acetone can contain water.
-
Solution: Use freshly distilled or high-purity anhydrous acetone. If your fluoro-aniline is discolored, consider purifying it by distillation or recrystallization before use.
-
Question 2: I'm attempting to isopropylate an ortho-fluoroaniline and seeing almost no product. Is this steric hindrance?
Answer: Yes, this is a classic case of steric hindrance. The isopropyl group is sterically bulky, and a fluorine atom in the ortho position significantly impedes the approach of the nitrogen nucleophile to the electrophile and the subsequent steps.[5][6][7]
-
Causality: The fluorine atom at the ortho position creates a crowded environment around the amine group. This steric clash raises the activation energy for both the initial nucleophilic attack on acetone and the subsequent approach of the hydride reducing agent to the imine intermediate. Studies on N-alkyl arylsulfonamides have shown that bulky groups on the nitrogen can completely prevent cyclization reactions, demonstrating the powerful influence of steric hindrance.[5]
-
Troubleshooting Steps:
-
Switch to a Less Hindered Electrophile (If Possible): While the target is an isopropyl group, this highlights the principle. For other alkylations, using a linear aldehyde would be more successful.
-
Increase Reaction Temperature & Time: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction for decomposition.
-
Change Synthetic Strategy: For severely hindered substrates, reductive amination may not be the optimal path. A cross-coupling reaction like the Buchwald-Hartwig amination, which uses a metal catalyst to mediate the bond formation, is often more effective at overcoming significant steric challenges.[8]
-
Troubleshooting Flowchart for Reductive Amination
The following diagram outlines a logical workflow for diagnosing low-yield issues in reductive amination.
Caption: A decision tree for troubleshooting low conversion in reductive amination.
Category 2: Buchwald-Hartwig Amination Issues
For challenging substrates, palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative.[8] It typically involves an aryl halide (or triflate), an amine, a base, and a palladium catalyst with a specialized phosphine ligand. Success hinges on the integrity of this catalytic system.
Question 3: I am trying to couple 2-bromofluorobenzene with isopropylamine via Buchwald-Hartwig amination and the reaction is stalled. What should I check?
Answer: Failure in a Buchwald-Hartwig reaction is almost always related to the catalyst, ligand, base, or atmosphere.
-
Catalyst Deactivation: This is the most common culprit.
-
Causality: The palladium(0) active species is sensitive to oxygen. Incomplete de-gassing of the reaction mixture allows oxygen to oxidize Pd(0) to inactive Pd(II). Furthermore, certain functional groups can poison the catalyst. Catalyst deactivation can also occur via pathways involving the phosphine ligands themselves.[9][10]
-
Solution:
-
Atmosphere: Ensure a strictly inert atmosphere. Use a glovebox for setup if possible. At a minimum, the solvent and reaction vessel must be thoroughly de-gassed using several cycles of vacuum followed by backfilling with argon or nitrogen.
-
Ligand Choice: Use a bulky, electron-rich phosphine ligand. For sterically hindered substrates, ligands like RuPhos, XPhos, or BrettPhos are designed to promote the difficult reductive elimination step and stabilize the catalyst.[8]
-
-
-
Incorrect Base: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle.
-
Causality: The strength and nature of the base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃)) affect the rate of amine deprotonation and the overall catalytic turnover. A base that is too weak may not deprotonate the amine effectively, while an overly reactive base can cause side reactions.
-
Solution: Sodium tert-butoxide is a common and effective choice for alkylamines. If you suspect base-related issues, try switching to LHMDS or K₃PO₄.
-
-
Amine Source: Isopropylamine is a volatile, low-boiling-point gas.
-
Causality: If the reaction is heated in a system that is not perfectly sealed, the amine can simply evaporate from the reaction mixture, leading to low conversion.
-
Solution: Use a sealed reaction vessel (e.g., a pressure tube or a flask with a tightly sealed septum). Alternatively, use a salt form like isopropylamine hydrochloride and a stronger base to release the free amine in situ.
-
Key Factors in Buchwald-Hartwig Amination
This diagram illustrates the interplay of components in a successful cross-coupling reaction.
Caption: Key interdependent factors for successful Buchwald-Hartwig amination.
Validated Experimental Protocol
This protocol provides a reliable starting point for the N-isopropylation of a model substrate, 4-fluoroaniline, via reductive amination. It is based on established procedures and is designed for easy validation and troubleshooting.[1]
Protocol: Synthesis of N-isopropyl-4-fluoroaniline
| Reagent | MW | Amount | Moles | Equivalents |
| 4-Fluoroaniline | 111.12 | 11.1 g | 0.10 | 1.0 |
| Acetone | 58.08 | 8.7 g (11 mL) | 0.15 | 1.5 |
| Glacial Acetic Acid | 60.05 | 120 mL | 2.0 | 20 |
| Sodium Borohydride | 37.83 | 9.4 g | 0.25 | 2.5 |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add 4-fluoroaniline (11.1 g, 0.10 mol) and acetone (11 mL, 0.15 mol).
-
Acid Addition: Add glacial acetic acid (120 mL, 2.0 mol) to dissolve the reactants. The mixture may warm slightly.
-
Cooling: Cool the reaction mixture to approximately 10°C using an ice-water bath.
-
Reduction: While maintaining the internal temperature below 20°C, add sodium borohydride (9.4 g, 0.25 mol) in small portions over 30-45 minutes. Caution: Hydrogen gas is evolved, and the reaction is exothermic. Ensure adequate ventilation and careful temperature control.[1]
-
Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature (20-25°C) for 60 minutes. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully pour the reaction mixture into 500 mL of ice water in a large beaker.
-
Basification: Make the aqueous solution alkaline (pH > 9) by the dropwise addition of 50% aqueous sodium hydroxide (~120 mL). Caution: This is highly exothermic. Ensure the temperature remains below 25°C by using an ice bath and adding the base slowly.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-isopropyl-4-fluoroaniline can be purified by vacuum distillation or column chromatography on silica gel.
References
-
Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24, 2249-2254. Available at: [Link]
-
Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. Available at: [Link]
-
Porcheddu, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry. Available at: [Link]
-
Enthaler, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7. Available at: [Link]
-
Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2). Available at: [Link]
-
Hama, T., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4582–4585. Available at: [Link]
-
Wozniak, K., et al. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. ResearchGate. Available at: [Link]
- United States Patent US2653171A. (1953). Stabilized aromatic amines. Google Patents.
-
Clayden, J., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 20(4), 5847-5866. Available at: [Link]
-
Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(14), 6689-6744. Available at: [Link]
-
Buchwald, S. L., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Hartwig, J. F., & Buchwald, S. L. (2006). Palladium-Catalyzed Amination of Aryl Halides. Angewandte Chemie International Edition, 45(40), 6612-6632. Available at: [Link]
-
Hartwig, J. F. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. University of Windsor. Available at: [Link]
-
Chemistry Simplified. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Available at: [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
-
Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry. YouTube. Available at: [Link]
-
Pericàs, M. A., et al. (2017). Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination. Journal of the American Chemical Society, 139(28), 9639–9645. Available at: [Link]
-
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 5. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. uwindsor.ca [uwindsor.ca]
purification strategies to remove regioisomers from 3-fluoro-4-methoxy-N-(propan-2-yl)aniline
Topic: Purification Strategies for Regioisomer Removal Product: 3-Fluoro-4-methoxy-N-(propan-2-yl)aniline (and related fluorinated anisidines) Audience: Process Chemists, Medicinal Chemists, Analytical Scientists
Introduction: The Isomer Challenge
Welcome to the Technical Support Center. You are likely here because standard silica chromatography has failed to separate your target compound, 3-fluoro-4-methoxy-N-(propan-2-yl)aniline (Target), from its regioisomers (Impurities).
In fluorinated anisidines, regioisomers often possess nearly identical polarity (Rf values) and boiling points. The challenge typically arises from the starting material synthesis (e.g., nitration of fluoroanisoles) where ortho- and para- directing effects compete, yielding mixtures like 3-fluoro-4-methoxy (Target) and 2-fluoro-4-methoxy (Common Impurity).
This guide prioritizes thermodynamic separation (crystallization) and stationary-phase selectivity (specialized HPLC) over standard methods.
Module 1: Diagnostic & Decision Matrix
Before selecting a purification route, confirm the nature of your impurity.
Quick Diagnostic Protocol
-
19F-NMR: This is your most powerful tool. The chemical shift of the fluorine atom is highly sensitive to its position relative to the amine/methoxy groups.
-
Target (3-F): Typically ~ -135 ppm (doublet of doublets).
-
Isomer (2-F, ortho to amine): Shifted upfield (~ -120 to -130 ppm) due to shielding from the nitrogen lone pair.
-
-
UPLC/HPLC: Run a gradient on a Phenyl-Hexyl column (not C18) to check for peak splitting.
Purification Strategy Decision Tree
Figure 1: Decision matrix based on impurity load. High impurity levels require bulk methods like crystallization before polishing with chromatography.
Module 2: Selective Salt Crystallization (The Scalable Solution)
The Science: Regioisomers of fluoroanilines have distinct pKa values. A fluorine atom ortho to the amine (as in 2-fluoro isomers) withdraws electrons inductively but also interacts with the nitrogen lone pair, often reducing basicity compared to the meta (3-fluoro) position. We exploit this by forming a salt that preferentially crystallizes the more basic isomer (usually the target).
Protocol: Hydrochloric Acid Salt Formation
Why HCl? The chloride ion is small, creating a tight crystal lattice that often excludes the "wrong" shaped isomer.
Step-by-Step:
-
Dissolution: Dissolve 10 g of crude oil (free base) in Diethyl Ether (Et₂O) or MTBE (100 mL). The solution must be anhydrous.[1]
-
Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane (1.05 eq).
-
Observation: A white precipitate should form immediately.
-
-
Digestion: Stir the slurry at room temperature for 1 hour. This allows "Ostwald ripening," where small, impure crystals dissolve and redeposit onto larger, purer crystals.
-
Filtration: Filter the solid. Wash with cold Et₂O.[2]
-
Analysis: Analyze the solid (Salt) and the mother liquor (filtrate) by 19F-NMR.
-
Scenario A: The solid is pure. (Success).
-
Scenario B: The solid is enriched in impurity. (Success—your product is in the filtrate. Evaporate and free-base).
-
Troubleshooting "Oiling Out"
If the salt forms a sticky gum instead of a solid (common with N-isopropyl derivatives due to lipophilicity):
-
Switch Solvent: Use Isopropyl Acetate (IPAc) or Acetonitrile .
-
Switch Acid: Use p-Toluenesulfonic acid (p-TsOH) . The large tosylate counter-ion often promotes crystallinity in lipophilic amines where HCl fails.
Module 3: Chromatographic Resolution (The Precision Method)
The Science: Standard C18 columns separate based on hydrophobicity. Regioisomers often have identical hydrophobicity. You need Shape Selectivity and Pi-Pi Interactions .
Recommended Stationary Phases:
-
Pentafluorophenyl (PFP): The "Gold Standard" for fluorinated compounds. It interacts via dipole-dipole and charge-transfer mechanisms specific to the fluorine position on your ring.
-
Phenyl-Hexyl: Offers pi-pi interactions. The electron density of the aromatic ring changes based on the F/OMe position, altering retention time.
Method Development Table
| Parameter | Condition A (Standard) | Condition B (High Selectivity) |
| Column | C18 (ODS) | Pentafluorophenyl (PFP) or Phenyl-Hexyl |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% TFA (Sharper peaks for amines) |
| Mobile Phase B | Acetonitrile | Methanol (Promotes pi-pi interactions better than ACN) |
| Gradient | 5% -> 95% B | Isocratic hold (e.g., 40% B) likely needed for isomer separation |
Technical Tip: If using PFP columns, avoid high pH (>8) as it strips the bonded phase. Stick to acidic mobile phases.
Module 4: Chemical Derivatization (The "Nuclear Option")
If the isomers are inseparable by the above methods, derivatization increases the molecular weight and structural difference, amplifying separation factors.
Workflow:
-
Protect: React crude amine with Boc-anhydride (Boc₂O).
-
Result: 3-F-4-OMe-N(iPr)-Boc vs. Isomer-N(iPr)-Boc.
-
-
Separate: The bulky Boc group exaggerates steric clashes with the ortho-substituents (e.g., an ortho-fluorine will clash with the Boc group more than a meta-fluorine). This usually results in a massive Rf difference on silica gel.
-
Deprotect: Treat the purified Boc-intermediate with TFA/DCM to recover the pure amine salt.
Frequently Asked Questions (FAQ)
Q1: My product is an oil. How can I crystallize it? A: N-isopropyl anilines are often oils due to the flexible alkyl chain. You must make a salt (HCl, Oxalate, or Tosylate) to get a solid. If the HCl salt is hygroscopic, try the Oxalate salt ; oxalic acid forms rigid, hydrogen-bonded networks that crystallize well.
Q2: The isomers co-elute on TLC even in 10% MeOH/DCM. What now? A: Stop using polarity-based separation. Use Toluene/Ethyl Acetate systems. Toluene participates in pi-stacking with the aniline ring. Isomers with different electron densities will interact differently with the toluene solvent shell, often separating spots that merge in DCM.
Q3: Can I distill the isomers apart? A: Unlikely. The boiling point difference is typically <2°C. However, Spinning Band Distillation (high theoretical plate count) might work if you have >50g of material, but thermal degradation of the amine is a risk.
References
-
Separation of Fluorinated Isomers: Journal of Chromatography A, "Use of fluorine-containing stationary phases for the separation of isomers."
-
Aniline Purification via Salt Formation: BenchChem Technical Support, "Recrystallization of Substituted Anilines."
- pKa Effects of Fluorine Substitution:J. Org. Chem., "Hammett Constants and pKa values of fluorinated anilines." (General chemical principle reference).
-
PFP Column Mechanisms: ResearchGate, "HPLC Separation of Isomers Using a Pentafluorophenyl Reverse Phase Column."
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-fluoro-4-methoxyaniline derivatives before handling, as fluorinated anilines can exhibit specific toxicity profiles.
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of N-Isopropyl-3-fluoro-4-methoxyaniline
[1]
Executive Summary
In pharmaceutical synthesis and metabolic profiling, N-isopropyl-3-fluoro-4-methoxyaniline serves as a critical intermediate, particularly in the development of herbicides (e.g., flufenacet analogs) and kinase inhibitors.[1] Its structural integrity is defined by the specific arrangement of the fluorine and methoxy groups on the aromatic ring and the branched isopropyl chain on the nitrogen.
Distinguishing this compound from its structural isomers—specifically the N-propyl (linear) isomer and positional ring isomers —is a frequent analytical challenge.[1] This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-isopropyl-3-fluoro-4-methoxyaniline, contrasting it with key alternatives to establish a self-validating identification protocol.
Compound Profile & Structural Basis[2]
Before analyzing fragmentation, we must establish the structural baseline that dictates ionization behavior.
| Feature | Specification |
| Compound Name | N-Isopropyl-3-fluoro-4-methoxyaniline |
| Molecular Formula | C₁₀H₁₄FNO |
| Molecular Weight | 183.22 g/mol |
| Monoisotopic Mass | 183.106 |
| Core Structure | Aniline derivative with 3-Fluoro, 4-Methoxy, and N-Isopropyl substitutions.[1][2][3][4][5][6][7][8][9][10][11][12] |
| Key Labile Bonds | N–CH(CH₃)₂ (N-Alkyl bond), O–CH₃ (Ether bond), C–F (Aromatic bond - stable).[1] |
Fragmentation Mechanics: The "Fingerprint"[12]
The fragmentation of N-isopropyl-3-fluoro-4-methoxyaniline under Electron Ionization (EI, 70 eV) and Electrospray Ionization (ESI) follows distinct mechanistic pathways governed by the stability of the resulting carbocations and radical cations.
Primary Fragmentation Pathway (EI Mode)
Under standard EI conditions, the molecule (M⁺•, m/z 183) undergoes two competing primary dissociations:
-
-Cleavage (Dominant): The branched isopropyl group facilitates the loss of a methyl radical (•CH₃). This is energetically favored due to the formation of a resonance-stabilized iminium ion.[1]
-
Transition: m/z 183
m/z 168 (M - 15) -
Diagnostic Value: High. The intensity of the [M-15]⁺ peak is significantly higher for N-isopropyl derivatives compared to N-propyl isomers (which favor ethyl loss).[1]
-
-
Hydrogen Rearrangement / Alkene Elimination: A McLafferty-like rearrangement or simple onium reaction leads to the elimination of a neutral propene molecule (C₃H₆, 42 Da), yielding the radical cation of the primary amine.
-
Transition: m/z 183
m/z 141 (M - 42) -
Structure: The resulting ion at m/z 141 corresponds to the 3-fluoro-4-methoxyaniline radical cation.[1]
-
Secondary Fragmentation
The core ion at m/z 141 further fragments via the loss of the methyl group from the methoxy ether:
-
Transition: m/z 141
m/z 126 (Loss of •CH₃ from -OCH₃).[1] -
Mechanism: Formation of a quinoid-type ion, characteristic of para-anisidines.[1]
ESI-MS/MS Pathway (Positive Mode)
In LC-MS/MS (Collision Induced Dissociation), the protonated precursor [M+H]⁺ at m/z 184 is selected.[1]
Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways that serve as the logic gate for structural identification.
Caption: Mechanistic fragmentation tree for N-isopropyl-3-fluoro-4-methoxyaniline showing the divergence between alpha-cleavage (isopropyl specific) and rearrangement pathways.
Comparative Analysis: Isomer Differentiation
The core requirement for researchers is distinguishing the target from its isomers. The table below summarizes the critical MS data points that validate the structure.
| Parameter | N-Isopropyl-3-fluoro-4-methoxyaniline (Target) | N-Propyl-3-fluoro-4-methoxyaniline (Isomer A) | 3-Fluoro-4-methoxyaniline (Metabolite/Precursor) |
| Molecular Ion (M+) | m/z 183 | m/z 183 | m/z 141 |
| Base Peak (Typical EI) | m/z 168 (M-15) or m/z 183 | m/z 154 (M-29) | m/z 141 or 126 |
| Key Loss Mechanism | Loss of Methyl ([1]•CH₃) from branched alkyl.[1] | Loss of Ethyl ([12][13]•C₂H₅) from linear alkyl.[1] | Loss of Methyl ([11][12]•CH₃) from Methoxy.[1] |
| McLafferty Product | m/z 141 (Loss of Propene, 42 Da) | m/z 141 (Loss of Propene) or m/z 155 (Loss of Ethene) | N/A |
| Differentiation Logic | Strong [M-15]⁺ indicates branching at the | Strong [M-29]⁺ indicates linear chain ( | Absence of alkyl fragments; lower MW.[1] |
Why this matters:
-
N-Isopropyl groups stabilize the cation after losing a methyl group, making the [M-15] peak very intense.[1]
-
N-Propyl groups (linear) preferentially cleave the C-C bond between the
and carbons, losing an ethyl radical (29 Da) to form the [M-29] ion (m/z 154).
Experimental Protocols
To ensure reproducibility, the following protocols for GC-MS and LC-MS/MS are recommended. These are derived from standard methodologies for halogenated anilines.[1]
GC-MS Protocol (EI)[1]
-
Instrument: Agilent 7890B/5977B or equivalent single quadrupole.
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: 230°C, 70 eV Electron Ionization.[1]
-
Scan Range: m/z 40–300.[1]
-
Expected Retention: N-isopropyl isomers typically elute slightly earlier than their N-propyl (linear) counterparts due to increased branching and lower boiling points.[1]
LC-MS/MS Protocol (ESI)[1]
Decision Logic for Identification
Use this flow to interpret your spectral data.
Caption: Logical decision tree for differentiating N-isopropyl from N-propyl isomers based on alpha-cleavage fragments.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of p-Fluoroaniline (CAS 371-40-4) and N-Isopropylaniline (CAS 768-52-5).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
PubChem. Compound Summary: 3-Fluoro-4-methoxyaniline (CAS 366-99-4).[1] National Library of Medicine.[1] Available at: [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for alpha-cleavage and rearrangement mechanisms in amines).
Sources
- 1. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Fluoro-4-methoxyaniline | 366-99-4 [chemicalbook.com]
- 4. Isomeric fluoro-methoxy-phenylalkylamines: a new series of controlled-substance analogues (designer drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 366-99-4 Cas No. | 3-Fluoro-4-methoxyaniline | Apollo [store.apolloscientific.co.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. WO2023242631A1 - Ectonucleotide pyrophosphatase-phosphodiesterase-1 inhibitors and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 10. Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Comparative Reactivity & Stability Profile: 3-Fluoro-4-methoxy-N-(propan-2-yl)aniline vs. Non-Fluorinated Analogs
Executive Summary: The Fluorine Advantage
In medicinal chemistry, the strategic introduction of fluorine into an aniline scaffold is rarely about a single property; it is a multi-parameter optimization of metabolic stability, basicity, and lipophilicity. This guide compares 3-fluoro-4-methoxy-N-(propan-2-yl)aniline (Target) with its non-fluorinated analog, 4-methoxy-N-(propan-2-yl)aniline (Baseline).
The 3-fluoro substituent serves two critical functions:
-
Metabolic Blocking: It sterically and electronically shields the para-methoxy group from O-demethylation, a common metabolic "soft spot."
-
Basicity Modulation: It lowers the pKa of the aniline nitrogen via inductive withdrawal, potentially reducing hERG liability and improving membrane permeability without abolishing nucleophilicity.
Physicochemical Landscape
The following table summarizes the estimated and literature-derived properties of the fluorinated target versus the non-fluorinated baseline.
| Property | Non-Fluorinated Analog (Baseline) | 3-Fluoro Analog (Target) | Impact of Fluorination |
| Structure | 4-Methoxy-N-isopropyl-aniline | 3-Fluoro-4-methoxy-N-isopropyl-aniline | Ortho-F to Methoxy; Meta-F to Amine |
| Molecular Weight | 165.23 g/mol | 183.22 g/mol | +18 Da |
| LogP (Lipophilicity) | ~2.0 | ~2.2 - 2.4 | Increased : F increases lipophilicity (~ +0.2 log units). |
| pKa (Conj. Acid) | ~5.3 - 5.5 | ~4.6 - 4.9 | Decreased : Inductive effect (-I) of meta-F reduces N-basicity. |
| Metabolic Liability | High (O-demethylation) | Low (Steric/Electronic Block) | Improved Stability : F hinders CYP450 attack. |
| Nucleophilicity | High | Moderate | Attenuated : N-lone pair is less available. |
Electronic Effects Visualization
The diagram below illustrates the competing electronic vectors that define the reactivity of the target molecule.
Caption: Electronic vectors in 3-fluoro-4-methoxy-N-(propan-2-yl)aniline. The 3-F atom inductively deactivates the nitrogen (meta) while shielding the methoxy group (ortho).
Reactivity Profile
Nucleophilicity & N-Alkylation
The non-fluorinated analog is a robust nucleophile. In the fluorinated target, the fluorine atom is located meta to the nitrogen. Through the inductive effect (-I), electron density is pulled away from the ring and, by extension, the nitrogen lone pair.
-
Consequence: The target requires slightly more vigorous conditions (higher temperature or stronger base) for subsequent N-acylation or SNAr reactions compared to the non-fluorinated analog.
-
Advantage: The reduced basicity often translates to reduced non-specific binding and lower risk of phospholipidosis in early drug discovery.
Electrophilic Aromatic Substitution (EAS)
Both molecules are activated substrates for EAS due to the electron-donating methoxy and amine groups. However, the regioselectivity differs.
-
Non-Fluorinated: Primary sites of attack are ortho to the amine (Position 2) and ortho to the methoxy (Position 3).
-
Fluorinated: Position 3 is blocked by Fluorine. The primary site of electrophilic attack (e.g., halogenation, nitration) becomes Position 6 (ortho to the amine, para to the fluorine).
Metabolic Stability: The "Ortho-Fluorine" Effect
One of the primary reasons for selecting this scaffold over the non-fluorinated analog is to block O-demethylation .
Mechanism of Stabilization
Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily oxidize the methyl group of p-anisidines, leading to the formation of a phenol (O-demethylation), which is rapidly conjugated and excreted.
-
Steric Hindrance: The Van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å), creating a barrier for the heme iron of CYP450 to access the methoxy oxygen.
-
Electronic Deactivation: The electronegative fluorine reduces the electron density on the methoxy oxygen, making the initial abstraction of an electron (or hydrogen atom) energetically less favorable.
Caption: Comparative metabolic fate. The 3-fluoro substituent effectively blocks the CYP450-mediated O-demethylation pathway, extending the molecule's half-life.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
This protocol describes the synthesis of the target from the commercially available building block 3-fluoro-p-anisidine (CAS 366-99-4).
Reagents:
-
3-Fluoro-4-methoxyaniline (1.0 equiv)
-
Acetone (3.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic acid (1.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-fluoro-4-methoxyaniline (10 mmol) in DCM (50 mL). Add acetone (30 mmol) and acetic acid (10 mmol). Stir at room temperature for 30 minutes to allow equilibrium formation of the imine.
-
Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) or LCMS. The starting aniline should disappear.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 x 30 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield: Expected yield is 85–95% as a pale yellow oil or low-melting solid.
Protocol B: Microsomal Stability Assay (Validation)
To verify the stability advantage over the non-fluorinated analog.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH regenerating system
-
Test compounds (Fluorinated vs Non-Fluorinated) at 1 µM final conc.
Workflow:
-
Pre-incubation: Mix HLM (0.5 mg/mL final), phosphate buffer (pH 7.4), and test compound. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH to initiate the reaction.
-
Sampling: Remove aliquots at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense aliquots into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs time. Calculate intrinsic clearance (
).-
Expectation: The 3-fluoro analog should show a significantly lower
(longer ) compared to the non-fluorinated analog.
-
References
-
Sigma-Aldrich. Product Specification: 3-Fluoro-p-anisidine (CAS 366-99-4).[1]Link
- Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
-
Creveling, C. R., et al. (1981). "Influence of fluorine substitution on the site of enzymatic O-methylation of fluorinated norepinephrines." Journal of Medicinal Chemistry, 24(12), 1395-1399. Link
-
Obach, R. S., et al. (2016).[2] "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... to Improve Metabolic Stability." Drug Metabolism and Disposition, 44(5), 634-646. Link
-
PubChem. Compound Summary: 4-methoxy-N-(propan-2-yl)aniline (CAS 16495-67-3).Link
Sources
biological activity comparison of 3-fluoro vs 3-chloro substituted N-isopropyl anilines
This guide provides an in-depth technical comparison of 3-fluoro-N-isopropylaniline and 3-chloro-N-isopropylaniline . It is designed for medicinal chemists and agrochemical researchers optimizing lead compounds for potency, metabolic stability, and safety.
Executive Summary
In the optimization of bioactive N-isopropyl anilines, the choice between a 3-fluoro and 3-chloro substituent represents a critical decision point between metabolic stability and lipophilic potency .
-
3-Fluoro-N-isopropylaniline: The "Metabolic Blocker." Best suited for extending half-life (
) and reducing oxidative clearance. The fluorine atom acts as a bioisostere for hydrogen, exerting strong electronic effects without significant steric penalty. -
3-Chloro-N-isopropylaniline: The "Affinity Anchor." Best suited for maximizing hydrophobic interactions and membrane permeability. The chlorine atom provides a larger van der Waals volume and higher lipophilicity (LogP), often resulting in higher intrinsic potency (
/ ) at the cost of increased metabolic liability.
Physicochemical Profile
The biological divergence of these two analogues stems from fundamental atomic differences. The N-isopropyl group acts as a lipophilic carrier that modulates the basicity of the aniline nitrogen.
Table 1: Comparative Physicochemical Properties[1]
| Property | 3-Fluoro-N-isopropylaniline | 3-Chloro-N-isopropylaniline | Impact on Bioactivity |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Cl fills hydrophobic pockets; F mimics H/OH. |
| C-X Bond Length | 1.35 Å | 1.74 Å | F is tightly bound; Cl extends further into binding sites. |
| Electronegativity (Pauling) | 3.98 | 3.16 | F exerts stronger inductive electron withdrawal (-I).[1] |
| Hammett Constant ( | 0.34 | 0.37 | Both are electron-withdrawing, reducing N-basicity. |
| Predicted LogP | ~2.3 | ~2.8 | Cl analogue is ~0.5 units more lipophilic (better permeability). |
| C-X Bond Energy | ~116 kcal/mol | ~81 kcal/mol | C-F is metabolically inert; C-Cl is susceptible to oxidative insertion. |
Biological Activity & SAR Logic[3][4]
Pharmacodynamics: Potency and Binding
3-Chloro Preference: In approximately 50-60% of matched-pair analyses, the chloro-substituted analogue exhibits higher potency. This is driven by the "Chlorine Effect" , where the larger chlorine atom displaces water from hydrophobic pockets within the target protein (entropy gain) and engages in stronger dispersion interactions.
-
Application: Use 3-Cl when the phenyl ring binds in a large, hydrophobic cavity (e.g., kinase ATP pockets, herbicide target sites).
3-Fluoro Preference: The 3-fluoro analogue is preferred when the binding pocket is sterically constrained. Fluorine can also participate in orthogonal multipolar interactions (C-F···C=O or C-F···H-N) that chlorine cannot, potentially improving selectivity.
-
Application: Use 3-F to block metabolic "soft spots" without altering the steric profile of the parent molecule.
Pharmacokinetics: Metabolic Stability
The primary metabolic route for N-isopropyl anilines involves N-dealkylation (loss of the isopropyl group) or ring hydroxylation .
-
3-Fluoro Advantage: The high electronegativity of fluorine deactivates the phenyl ring towards electrophilic attack by Cytochrome P450 enzymes (CYPs), significantly reducing the rate of ring hydroxylation at the para (4-position) and ortho (2-position) sites.
-
3-Chloro Liability: While chlorine also deactivates the ring, the weaker C-Cl bond and higher lipophilicity often result in higher total clearance (
) due to increased affinity for metabolic enzymes.
Visualization: SAR Decision Logic
The following diagram outlines the logical workflow for selecting between F and Cl substitutions based on experimental data.
Caption: Decision tree for selecting 3-F vs. 3-Cl substituents based on potency and PK limitations.
Experimental Protocols
To validate the biological differences, the following protocols are recommended. These are self-validating systems where controls ensure data integrity.
Synthesis: Reductive Amination (General Procedure)
Purpose: To synthesize the N-isopropyl derivatives from commercially available 3-fluoroaniline or 3-chloroaniline.
-
Reagents: 3-Haloaniline (1 eq), Acetone (1.5 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1 eq), DCE (Solvent).
-
Procedure:
-
Dissolve 3-haloaniline in DCE.
-
Add acetone and acetic acid; stir for 30 min to form the imine intermediate (monitor by TLC).
-
Add STAB portion-wise at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with sat. NaHCO3. Extract with DCM.
-
-
Validation:
-
3-F Product: 19F NMR should show a singlet around -110 ppm.
-
3-Cl Product: Mass spec will show characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).
-
In Vitro Metabolic Stability Assay (Microsomal)
Purpose: To quantify the "Metabolic Blocker" effect of Fluorine vs. Chlorine.
-
System: Pooled Liver Microsomes (Human/Rat), NADPH regenerating system.
-
Test Compounds: 3-F-N-isopropylaniline and 3-Cl-N-isopropylaniline (1 µM final conc).
-
Control: Verapamil (High clearance), Warfarin (Low clearance).
-
Workflow:
-
Incubate compounds at 37°C.
-
Sample at t = 0, 5, 15, 30, 60 min.
-
Quench with cold Acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS.
-
-
Calculation: Plot ln(concentration) vs. time. The slope
determines .-
Expectation: 3-F analogue should show a longer
than the 3-Cl analogue if ring oxidation is the primary clearance mechanism.
-
Toxicology & Safety Note
Researchers must be aware of the bioactivation potential of haloanilines.
-
Mechanism: N-dealkylation yields the primary aniline, which can be oxidized to a reactive quinone-imine species.
-
Comparison: 3-Chloroaniline derivatives are generally more cytotoxic (lower
) than 3-Fluoro derivatives. The 3-Cl substituent increases lipophilicity, facilitating accumulation in lipid bilayers and potential disruption of mitochondrial function.
Visualizing Metabolic Pathways
Caption: Metabolic bioactivation pathway. 3-F substitution often reduces the rate of the toxic oxidation step.
References
-
Zhou, S. et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. National Institutes of Health. Link
-
BenchChem Technical Guides. (2025). Physicochemical Properties of 3-Chloro-4-fluoroaniline.Link
-
European Chemicals Agency (ECHA). (2025). 3-Chloroaniline: Registration Dossier and Toxicological Summary.Link
-
Hernando, M.D. et al. (2010). Biological treatment of propanil and 3,4-dichloroaniline: kinetic and microbiological characterisation.[2] PubMed. Link
-
MDPI Pharmaceuticals. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.[3]Link
Sources
- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological treatment of propanil and 3,4-dichloroaniline: kinetic and microbiological characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Structural Validation of 3-Fluoro-4-methoxy-N-(propan-2-yl)aniline: X-Ray Crystallography vs. Spectroscopic Alternatives
Introduction
The precise structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable gateway in drug development. For functionalized anilines such as 3-fluoro-4-methoxy-N-(propan-2-yl)aniline —a compound featuring a secondary amine, a halogen (fluorine), and an ether (methoxy) group on an aromatic scaffold[1]—determining the exact 3D spatial arrangement is critical.
While spectroscopic methods provide excellent connectivity data, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unambiguous 3D atomic resolution and absolute stereochemical validation[2]. This guide provides a rigorous comparative analysis of SCXRD against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), detailing the causality behind experimental choices and providing self-validating protocols for structural confirmation.
Comparative Analysis: SCXRD vs. Spectroscopic Alternatives
To objectively evaluate the performance of SCXRD, we must compare it against the standard spectroscopic toolkit used for small molecules. While NMR and HRMS are rapid and highly informative, they infer structure through proxy measurements (nuclear spin interactions and mass-to-charge ratios). SCXRD, however, directly measures electron density, providing an absolute spatial map of the molecule[3].
Table 1: Performance Comparison of Structural Validation Techniques
| Parameter | Single-Crystal X-Ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Data Output | Electron density map (3D atomic coordinates) | Nuclear spin interactions (connectivity) | Exact mass-to-charge ratio (m/z) |
| State of Matter | Solid state (Single crystal) | Solution state | Gas phase |
| Stereochemistry | Absolute configuration (via anomalous dispersion) | Relative configuration (via NOESY/coupling) | Cannot determine stereochemistry |
| Sample Requirement | ~1-5 mg (requires high-quality crystal) | ~5-15 mg (requires high solubility) | < 1 µg |
| Validation Metric | R1 factor, Goodness-of-Fit (GoF) | Chemical shifts, J-coupling constants | Mass accuracy (ppm error) |
| Throughput | Low to Medium (bottleneck: crystallization) | High | Very High |
The Causality of Crystallization
The most significant bottleneck in SCXRD is obtaining a high-quality single crystal[4]. For 3-fluoro-4-methoxy-N-(propan-2-yl)aniline, the presence of the isopropyl group introduces steric bulk, while the fluorine and methoxy groups create a highly polarized aromatic system capable of weak intermolecular interactions (e.g., C-H···F and N-H···O hydrogen bonding)[5].
Why Vapor Diffusion? We select Vapor Diffusion over rapid solvent evaporation. Rapid evaporation drives the system into the labile zone too quickly, causing catastrophic nucleation and yielding useless microcrystalline powders[6]. Vapor diffusion, conversely, allows a volatile anti-solvent to slowly equilibrate into the mother liquor in a closed system. This slow reduction in solubility gently pushes the solution into the metastable zone, favoring the growth of a few large, highly ordered macroscopic crystals suitable for diffraction[7].
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization
Self-Validating Mechanism: The appearance of geometric, translucent crystals with sharp edges that are birefringent under cross-polarized light visually confirms that an ordered lattice has formed, validating the physical phase transition before X-ray exposure.
-
Dissolution: Dissolve 5 mg of the synthesized 3-fluoro-4-methoxy-N-(propan-2-yl)aniline in 0.5 mL of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small 2-dram inner vial.
-
Anti-Solvent Selection: Select a volatile "poor" solvent (precipitant) in which the compound is insoluble, such as pentane or hexane[7].
-
Chamber Setup: Place the open 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of the anti-solvent.
-
Equilibration: Cap the outer vial tightly to create a sealed system. Place the setup in a vibration-free environment at a constant temperature (e.g., 4 °C) to slow the diffusion rate.
-
Harvesting: After 3–7 days, inspect for single crystals. Harvest a suitable crystal (approx. 0.1–0.3 mm in each dimension) using a nylon loop and immediately immerse it in a cryoprotectant oil to prevent lattice degradation[4].
Protocol 2: SCXRD Data Collection and Refinement
Self-Validating Mechanism: The structural model is mathematically validated by the R1 factor and Goodness-of-Fit (GoF). An R1 value < 0.05 and a GoF near 1.0 confirm that the proposed atomic coordinates perfectly explain the observed diffraction pattern, eliminating subjective bias[8].
-
Mounting: Mount the looped crystal on a goniometer under a continuous stream of nitrogen gas at 100 K. Cryo-cooling minimizes thermal atomic displacement, drastically improving high-angle diffraction resolution.
-
Diffraction: Expose the crystal to a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα for better anomalous dispersion). Collect diffraction frames over a 360° rotation.
-
Integration: Use crystallographic software to integrate the diffraction spots, determining the unit cell dimensions and space group.
-
Refinement: Solve the phase problem using direct methods. Refine the structure by assigning the heavy atoms (F, O, N, C) to the highest electron density peaks. Calculate hydrogen atom positions geometrically.
-
Deposition: Generate a Crystallographic Information File (CIF) and deposit the validated structure into the Cambridge Structural Database (CSD)[8][9].
Protocol 3: Orthogonal Validation via Multinuclear NMR
While SCXRD proves the solid-state structure, NMR is required to prove that the molecule remains intact and behaves dynamically in solution[3].
-
Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃ or DMSO-d₆.
-
¹H NMR: Run a standard proton sequence. Look for the characteristic septet of the isopropyl CH proton and the doublet of the methyl groups, confirming the N-alkylation.
-
¹⁹F NMR: Run a fluorine sequence (with ¹H decoupling). A single sharp peak confirms the presence of the single fluorine atom at the meta position.
-
¹³C NMR: Run a carbon sequence to verify the 10 distinct carbon environments corresponding to the molecular framework.
Workflow Visualization
Workflow for structural validation of small molecules via SCXRD and orthogonal techniques.
Conclusion
For complex small molecules like 3-fluoro-4-methoxy-N-(propan-2-yl)aniline, relying solely on spectroscopic data leaves a margin of error regarding absolute 3D conformation. SCXRD provides an irrefutable, self-validating mathematical model of the molecule's electron density[3]. By pairing the solid-state atomic precision of X-ray crystallography with the solution-state dynamic connectivity of NMR, researchers achieve a comprehensive and unassailable structural validation profile suitable for regulatory drug development submissions.
References
1.[6] "Guide for crystallization techniques small molecule anilines" - unifr.ch. 2.[1] "3-Fluoro-4-methoxyaniline | 366-99-4" - ChemicalBook. 3.[5] "In situ co-crystallization of cresols with aniline and fluoroanilines" - ResearchGate. 4.[2] "Comparison of X-ray Crystallography, NMR and EM" - Creative Biostructure. 5.[8] "The Cambridge Structural Database" - PMC - NIH. 6.[9] "Cambridge Structural Database (CSD) - PSDI What We Provide" - psdi.ac.uk. 7.[7] "crystallization of small molecules" - csic.es. 8.[4] "Advanced crystallisation methods for small organic molecules" - ePrints Soton. 9.[3] "On the complementarity of X-ray and NMR data" - PMC.
Sources
- 1. 3-Fluoro-4-methoxyaniline | 366-99-4 [chemicalbook.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. On the complementarity of X-ray and NMR data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. unifr.ch [unifr.ch]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. The Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cambridge Structural Database (CSD) - PSDI What We Provide [resources.psdi.ac.uk]
IR spectroscopy characteristic peaks for 3-fluoro-4-methoxy-N-(propan-2-yl)aniline
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Fluoro-4-methoxy-N-(propan-2-yl)aniline
Executive Summary
Compound: 3-Fluoro-4-methoxy-N-(propan-2-yl)aniline Synonyms: N-isopropyl-3-fluoro-p-anisidine; N-isopropyl-3-fluoro-4-methoxyaniline. CAS (Parent Core): 366-99-4 (3-Fluoro-4-methoxyaniline). Application: Pharmaceutical intermediate (Tyrosine Kinase Inhibitor synthesis), metabolic standard.
This guide provides a high-resolution analysis of the vibrational spectroscopy of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline. Unlike standard spectral libraries, this document focuses on the differential diagnosis of the compound—specifically how to distinguish it from its primary amine precursor and non-fluorinated analogs using FT-IR. The analysis synthesizes experimental data from structural fragments (fluoro-anilines and isopropyl-amines) to provide a robust identification protocol.
Structural & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its four vibrational domains. This is not merely a list of peaks, but a system of interacting dipoles.
The Four Vibrational Domains
-
The Secondary Amine (
): The transformation from a primary amine ( ) to a secondary amine ( ) is the primary reaction indicator. We expect a collapse of the primary doublet into a single weak absorption. -
The Isopropyl Anchor (
): This group introduces specific aliphatic C-H stretching modes and a diagnostic "gem-dimethyl" doublet in the bending region, distinguishing it from ethyl or methyl analogs. -
The Fluorine Substituent (
): Located at the meta position relative to the nitrogen, the highly electronegative fluorine atom inductively polarizes the ring, stiffening the skeletal vibrations and introducing a strong C-F stretch in the fingerprint region. -
The Methoxy Group (
): A strong resonance donor at the para position, this group dominates the C-O stretching region with intense bands.
Figure 1: Structural deconstruction of the target molecule into key vibrational domains for spectral assignment.
Characteristic Peaks & Diagnostic Table
The following data represents the Characteristic Diagnostic Bands . These values are derived from the correlation of the parent core (3-fluoro-p-anisidine) and the N-isopropyl shift effects.
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Secondary Amine | N-H Stretch | 3390 – 3420 | Weak, Broad | Critical: Single band. Absence of doublet confirms mono-alkylation. |
| Aliphatic C-H | C-H Stretch (sp³) | 2950 – 2970 | Medium | Asymmetric stretch of |
| C-H Stretch (sp³) | 2860 – 2880 | Weak | Symmetric stretch. | |
| Aromatic Ring | C=C Ring Stretch | 1615 – 1625 | Medium-Strong | Shifted higher vs. non-F analog due to ring polarization. |
| C=C Ring Stretch | 1510 – 1520 | Strong | Characteristic "Benzenoid" band. | |
| Isopropyl | C-H Bending | 1385 & 1365 | Medium | Gem-dimethyl doublet. Distinctive split peak indicating |
| Aromatic Amine | C-N Stretch | 1290 – 1310 | Medium-Strong | Coupled with ring vibration. |
| Ether (Methoxy) | C-O-C Asym Stretch | 1235 – 1250 | Very Strong | Often the strongest peak in the spectrum. |
| Fluorine | C-F Stretch | 1200 – 1215 | Strong | Broad band, often overlaps with C-O but adds shoulder/width. |
| Ether (Methoxy) | C-O-C Sym Stretch | 1030 – 1045 | Strong | Diagnostic for alkyl aryl ethers. |
| Subst. Pattern | C-H Out-of-Plane | 800 – 860 | Strong | Consistent with 1,2,4-trisubstituted benzene. |
Comparative Analysis: Performance vs. Alternatives
In drug development, "performance" implies the ability to distinguish the target from impurities. We compare the target against its two most likely contaminants: the Starting Material (SM) and the Defluoro-Impurity.
Scenario A: Target vs. Starting Material (3-Fluoro-4-methoxyaniline)
Context: Monitoring the completion of the reductive amination reaction.[1]
-
Differentiation:
-
Target: Single N-H band (~3400 cm⁻¹); Distinct Isopropyl doublet (1385/1365 cm⁻¹).
-
Starting Material: Double N-H band (~3450 & 3350 cm⁻¹); Absence of Isopropyl doublet.
-
Verdict: The 1385/1365 cm⁻¹ region is the "Go/No-Go" check for reaction completion.
-
Scenario B: Target vs. Non-Fluorinated Analog (4-Methoxy-N-isopropylaniline)
Context: Verifying the integrity of the halogenated starting material.
-
Differentiation:
-
Target: Presence of C-F stretch (~1210 cm⁻¹); Ring breathing modes shifted +10-15 cm⁻¹ due to F-induction.
-
Non-Fluorinated: Absence of ~1210 cm⁻¹ absorption; Aromatic C=C often lower (~1600/1500 cm⁻¹).
-
Verdict: The Fingerprint region (1200-1000 cm⁻¹) is complex. Use the C=C shift at 1620 cm⁻¹ as a secondary confirmation of Fluorine presence.
-
Figure 2: Logic flow for confirming the identity of the target compound against common structural analogs.
Experimental Protocol
To obtain the high-fidelity spectra required to resolve the isopropyl doublet and the C-F/C-O overlap, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets. This is due to the potential low melting point of the N-alkylated product (likely an oil or low-melting solid), which makes KBr grinding difficult and prone to moisture absorption.
Method: Diamond ATR-FTIR
Rationale: ATR requires no sample dilution, preventing "mull" interference in the C-H region (2900 cm⁻¹) often seen with Nujol, and avoids the water bands common in hygroscopic KBr pellets.
Step-by-Step Procedure:
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Record a background spectrum (air) to ensure the path is free of CO₂/H₂O interference.
-
Sample Loading:
-
If Solid: Place ~2 mg of sample on the crystal center. Apply high pressure using the clamp to ensure intimate contact.
-
If Liquid/Oil: Place 1 drop (~10 µL) to cover the crystal active area. No pressure clamp is needed, but a cover slip can prevent evaporation if the compound is volatile.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res - recommended to resolve the 1385/1365 doublet).
-
Scans: 32 scans (Routine) or 64 scans (High S/N).
-
Range: 4000 – 600 cm⁻¹.
-
-
Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required). Baseline correct only if significant drift is observed.
References
-
SpectraBase. 3-Fluoro-4-methoxy-aniline ATR-IR Spectrum. John Wiley & Sons.[2] (Parent Core Reference). [Link]
-
PubChem. 3-Fluoro-4-methoxy-N-(4-phenylbutan-2-yl)aniline Structure & Properties. National Library of Medicine. (Structural Analog Reference). [Link]
-
NIST Chemistry WebBook. Benzenamine, 4-methoxy- (p-Anisidine) IR Spectrum.[3] (Methoxy-Aniline Baseline Reference). [Link]
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline
The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research environment. For drug development professionals handling novel or specialized compounds like 3-fluoro-4-methoxy-N-(propan-2-yl)aniline, a proactive and informed approach to disposal is paramount. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this halogenated aromatic amine, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Understanding the Compound: Hazard Profile and Rationale for Segregation
3-fluoro-4-methoxy-N-(propan-2-yl)aniline is a substituted aniline. Aniline and its derivatives are recognized for their potential toxicity, and the presence of a halogen (fluorine) places this compound into a specific waste category.[1][2] Safety Data Sheets (SDS) for structurally similar compounds, such as 3-fluoro-4-methoxyaniline, classify them as causing skin and serious eye irritation, and potentially causing respiratory irritation.[3] Therefore, all handling and disposal procedures must be predicated on minimizing exposure and preventing environmental release.
The core principle for disposing of this compound is waste segregation . Halogenated organic compounds require specific disposal methods, often high-temperature incineration, which are different and more costly than those for non-halogenated solvents.[4][5] Mixing these waste streams leads to unnecessarily complex and expensive disposal processes for the entire volume of waste.[4]
Essential Safety and Disposal Information
The following table summarizes the critical data for handling and disposing of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline, synthesized from information on similar chemical structures.
| Parameter | Guideline | Rationale & Citation |
| Hazard Classification | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant. | Based on data for similar aniline compounds. Avoid direct contact, inhalation, and ingestion.[3] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor (Incineration). | Ensures destruction of the compound in compliance with environmental regulations.[6][7] |
| Waste Stream | Segregated Halogenated Organic Waste. | Prevents contamination of other waste streams and ensures proper, cost-effective treatment.[4][5][8] |
| Required PPE | Nitrile gloves, chemical safety goggles, lab coat. | Essential for preventing skin and eye contact during handling and disposal.[3][9] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | Contact can cause violent reactions. Store waste away from these materials.[10] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container for disposal as hazardous waste. | Spilled material and cleanup supplies are also considered hazardous waste.[4] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline from the point of generation to final pickup.
Step 1: Point-of-Generation Waste Collection
-
Select a Compatible Container:
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label.[12]
-
Clearly write the full chemical name: "3-fluoro-4-methoxy-N-(propan-2-yl)aniline ". Avoid using formulas or abbreviations.[12]
-
List all constituents, including any solvents, with percentage estimates.
-
Keep a running log of the accumulation start date.
-
-
Transferring Waste:
-
Conduct all transfers within a chemical fume hood to minimize inhalation exposure.[7]
-
Use a funnel to prevent spills. Do not leave the funnel in the container, as this prevents a proper seal.[12]
-
Keep the container securely closed at all times except when adding waste.[12][13] This prevents the release of vapors and protects the integrity of the lab's atmosphere.
-
Step 2: Segregated Temporary Storage
-
Designate a Satellite Accumulation Area (SAA):
-
Ensure Segregation and Secondary Containment:
Step 3: Preparing for Final Disposal
-
Monitor Fill Level:
-
Do not fill the waste container beyond 90% of its capacity.[13] This headspace allows for vapor expansion and reduces the risk of spills during transport.
-
-
Finalize Labeling and Request Pickup:
-
Decontamination:
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline waste.
Sources
- 1. nj.gov [nj.gov]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. vumc.org [vumc.org]
- 5. researchgate.net [researchgate.net]
- 6. capotchem.com [capotchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. ethz.ch [ethz.ch]
- 14. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 3-fluoro-4-methoxy-N-(propan-2-yl)aniline
Executive Safety Summary: The "Silent" Hazard
Do not treat this compound as a generic organic intermediate. 3-Fluoro-4-methoxy-N-(propan-2-yl)aniline belongs to the class of N-alkylated fluoroanilines .[1] While specific toxicological data for this exact CAS may be limited, structural activity relationships (SAR) with 4-fluoro-N-isopropylaniline and 3-fluoro-4-methoxyaniline indicate a critical hazard profile: Methemoglobinemia (Blue Baby Syndrome).[1]
-
Mechanism: The aniline moiety, once absorbed (via skin or inhalation), is metabolized in the liver (N-hydroxylation) to form active metabolites that oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+).[1] This renders red blood cells incapable of transporting oxygen.
-
The Trap: Cyanosis (blue skin/lips) is a late sign. Fatigue and headache occur first but are often dismissed.
-
Lipophilicity Factor: The N-isopropyl (propan-2-yl) and 3-fluoro substituents significantly increase lipophilicity compared to aniline, enhancing percutaneous absorption .[1] Standard nitrile gloves often provide a false sense of security.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
Hand Protection Strategy
Critical Insight: Thin disposable nitrile gloves (4 mil) have a breakthrough time of <15 minutes for many halogenated anilines.[2]
| Risk Level | Glove Configuration | Rationale |
| Incidental Contact (Weighing solids, closed transfer) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Provides visual breach detection.[2][1] Outer glove acts as a sacrificial barrier. |
| High Risk (Synthesis, liquid handling, spill cleanup) | Laminate / Barrier: Brand: Ansell Silver Shield® or North® Silver Shield | Multi-layer laminate offers >480 min breakthrough protection against aromatics/amines.[2] Dexterity is poor , so wear tight nitrile over the laminate for grip. |
| Prohibited Materials | Latex, Vinyl (PVC) | Rapid permeation; degradation by aromatic amines.[2] |
Respiratory & Body Protection[2][3][4][5]
| Component | Specification | Operational Logic |
| Respiratory | Solid: N95 or P100 (HEPA)Liquid/Solution: Half-mask with Organic Vapor (OV) cartridges (Black band).[2][1] | If the compound is an oil or in solvent, vapors can bypass particulate filters. OV cartridges capture the amine vapors. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient due to the skin absorption risk around the eyes.[2] |
| Body | Tyvek® Lab Coat (or chemically resistant apron) | Cotton absorbs and holds the chemical against the skin.[2] Tyvek repels splashes. |
Operational Handling Protocol
Engineering Controls
-
Primary Containment: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Static Control: If the substance is a solid, use an ionizing bar during weighing to prevent static dispersal of toxic dust.
Step-by-Step Workflow
Figure 1: Standard Operating Procedure (SOP) workflow for handling toxic aniline derivatives.
Specific Manipulation Techniques
-
Weighing: Place the balance inside the hood. If this is impossible, tare the vial inside the hood, seal it, move to the balance, weigh, return to the hood, and add compound. Never open the vial outside the hood.
-
Liquid Transfer: Avoid needles if possible (injection risk). Use positive displacement pipettes. If using syringes, Luer-lock is mandatory to prevent needle pop-off.[1]
-
Heating: If the reaction requires heat, ensure the condenser is rated for the solvent volume. A runaway reaction releases toxic aniline vapors immediately.
Emergency Response & Waste Disposal
Exposure Response (Self-Validating System)
-
Skin Contact:
-
Spill Cleanup:
-
Isolate: Evacuate the immediate area.
-
Absorb: Use "Universal" or "Organic" absorbent pads.[2]
-
Neutralize: Do NOT use bleach (sodium hypochlorite).[2] Hypochlorites can react with anilines to form chloroamines (more toxic). Use a dilute acetic acid solution or simple soap/water wash after absorption.
-
Waste Disposal[1][7]
-
Segregation: Segregate as "Toxic Organic Waste" . Do not mix with oxidizers (nitric acid, peroxides) as this can cause exothermic decomposition.
-
Container: Glass or HDPE.
-
Labeling: Must explicitly state "Contains Fluoroaniline derivative - Toxic".
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9731, 4-Fluoroaniline (Analogous Hazard Data).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Aniline - Occupational Safety and Health Standards (1910.1000). Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
